N,3-diethylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
N,3-diethylaniline |
InChI |
InChI=1S/C10H15N/c1-3-9-6-5-7-10(8-9)11-4-2/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
HIPBGESCMZUXNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Chemical Properties and Structure of N,N-Diethylaniline
Disclaimer: The user's query for "N,3-diethylaniline" did not yield specific results. The following guide pertains to the closely related and more common compound, N,N-diethylaniline. It is presumed that this was the intended subject of the query.
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for N,N-diethylaniline, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
N,N-diethylaniline is an organic compound featuring a diethylamino group attached to a benzene ring.[1] Its structure is foundational to its chemical behavior and applications.
Molecular Identifiers:
-
SMILES: CCN(CC)c1ccccc1[2]
-
InChI: 1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3[2]
-
InChI Key: GGSUCNLOZRCGPQ-UHFFFAOYSA-N[2]
Caption: Chemical structure of N,N-diethylaniline.
Physicochemical Properties
The following table summarizes the key physicochemical properties of N,N-diethylaniline.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [1][3] |
| Molecular Weight | 149.23 g/mol | [3][4] |
| Appearance | Colorless to yellow liquid | [1][3][4] |
| Odor | Fishlike | [3][4] |
| Melting Point | -38 °C | [1][2][3] |
| Boiling Point | 217 °C | [2][3] |
| Density | 0.938 g/mL at 25 °C | [2][3] |
| Vapor Density | 5.2 (vs air) | [2][3] |
| Vapor Pressure | 1 mm Hg at 49.7 °C | [2][3] |
| Flash Point | 85 °C (185 °F) | [3][4] |
| Autoignition Temperature | 630 °C (1166 °F) | [3][4] |
| Refractive Index | 1.542 at 20 °C | [2][3] |
| pKa | 6.61 at 22 °C | [3] |
| LogP | 3.31 | [4] |
| Solubility in Water | 1.40 g/L at 12 °C | [3] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [3] |
Experimental Protocols
A common method for the synthesis of N,N-diethylaniline involves the reaction of aniline hydrochloride with ethanol under heat and pressure.[5] The resulting mixture is then treated to isolate the final product.
Caption: General workflow for the synthesis of N,N-diethylaniline.
Methodology:
-
130 g of dried aniline hydrochloride and 140 g of 95% alcohol are heated in an enamelled autoclave at 180°C for 8 hours.[5]
-
After cooling, the contents are transferred to a round-bottomed flask, and the alcohol and ethyl ether are distilled off.[5]
-
The residual mixture is treated with 110 g of 30% caustic soda solution.[5]
-
The product is stirred at ordinary temperature with 40 g of p-toluene sulphonic chloride to form a non-volatile derivative with any remaining monoethylaniline.[5]
-
The N,N-diethylaniline is then distilled from the mixture using steam.[5]
-
The distillate is salted out with common salt.[5]
-
Finally, pure N,N-diethylaniline is separated by distillation, collecting the fraction that boils at 217°C. The yield is approximately 80% of the theoretical value.[5]
Purification is crucial to remove impurities such as primary and secondary amines. A common method involves refluxing with acetic anhydride followed by fractional distillation.[6]
Caption: General workflow for the purification of N,N-diethylaniline.
Methodology:
-
The crude base is refluxed for 4 hours with half its weight of acetic anhydride.[3]
-
The mixture is then fractionally distilled under reduced pressure.[3]
-
Alternatively, after refluxing with acetic anhydride, the mixture can be cooled and poured into excess 20% HCl.[6]
-
The acidic solution is extracted with diethyl ether to remove non-basic impurities. The amine hydrochloride remains in the aqueous phase.[6]
-
The HCl solution is then made alkaline with a suitable base, such as ammonia or NaOH, to liberate the free amine.[6]
-
The amine layer is separated, dried over a suitable drying agent like KOH, and then fractionally distilled under reduced pressure, preferably under a nitrogen atmosphere.[6]
Reactivity and Applications
N,N-diethylaniline is a versatile intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals.[3] It undergoes exothermic reactions with acids to form salts and can be incompatible with strong oxidizing agents, isocyanates, and acid halides.[3][7]
Its reaction with benzaldehyde is a key step in the synthesis of Brilliant Green, a triphenylmethane dye.[1] It is also a precursor for other dyes such as Patent Blue VE and Ethyl Violet.[1] In synthetic organic chemistry, it can be used as an acid-absorbing base.[1]
Safety and Handling
N,N-diethylaniline is a combustible liquid and is considered toxic.[3] It can be irritating to the skin, eyes, and respiratory system.[4][8] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical, and work should be conducted in a well-ventilated area.[8] It is incompatible with strong oxidizing agents and strong acids.[3]
Metabolic Pathways
While N,N-diethylaniline itself is a synthetic compound, studies on related N,N-dialkylanilines provide insights into their potential metabolic fate. The metabolism of such compounds can involve N-oxidation and α-C-oxidation.[9] The α-C-oxidation is typically mediated by the cytochrome P-450 enzyme system, while N-oxidation is mediated by a flavoprotein amine oxidase.[9] Research on N,N-dimethylaniline has shown that primary metabolic reactions include demethylation, dehydrogenation, glucuronidation, and sulfation.[10] A similar pattern of metabolic transformations could be anticipated for N,N-diethylaniline.
References
- 1. Diethylaniline - Wikipedia [en.wikipedia.org]
- 2. N,N-二乙基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]
- 4. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 7. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chembk.com [chembk.com]
- 9. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of N,3-diethylaniline from 3-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of N,3-diethylaniline from 3-ethylaniline. The content is curated for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, comparative data, and mechanistic insights. The two principal methods explored are reductive amination and direct N-alkylation, each presenting distinct advantages in terms of reaction conditions, scalability, and yield.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and a closely related product, N,N-diethylaniline, is provided for reference. Specific experimental data for this compound is not widely available in public literature; therefore, the data for N,N-diethylaniline can be used as an estimation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 3-Ethylaniline | C₈H₁₁N | 121.18 | 212 | 0.975 | 1.555 |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | 217 | 0.938 | 1.542 |
Synthetic Strategies
The synthesis of this compound from 3-ethylaniline is primarily achieved through two effective methods: reductive amination and direct N-alkylation.
Reductive Amination
Reductive amination is a highly efficient and widely used method for the formation of amines. This one-pot reaction involves the condensation of 3-ethylaniline with acetaldehyde to form an intermediate imine, which is then reduced in situ to the target this compound. This method is favored for its operational simplicity and the use of readily available reagents.
Two common protocols for reductive amination are presented, utilizing different reducing agents.
Protocol 1A: Using Palladium on Carbon (Pd/C) and Ammonium Formate
This method employs a catalytic transfer hydrogenation approach, which is generally considered a green and efficient process.
| Parameter | Value |
| Reactants | |
| 3-Ethylaniline | 1.0 eq |
| Acetaldehyde | 1.0 - 1.2 eq |
| Catalyst & Reagent | |
| 10% Pd/C | 0.01 - 0.05 eq |
| Ammonium Formate | 5.0 - 10.0 eq |
| Solvent | 2-Propanol/Water (e.g., 9:1 v/v) |
| Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours |
| Work-up | Filtration, Extraction, and Purification |
| Anticipated Yield | High |
Detailed Methodology (1A):
-
To a flask containing 10% Pd/C (0.01 eq), add a solution of ammonium formate (5.0 eq) in water.
-
Add 2-propanol to the flask, followed by 3-ethylaniline (1.0 eq).
-
Stir the mixture for 5 minutes to activate the catalyst.
-
Add acetaldehyde (1.0 eq) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with dichloromethane and wash with brine solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., Ethyl Acetate/Cyclohexane).
Protocol 1B: Using Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent suitable for this transformation.
| Parameter | Value |
| Reactants | |
| 3-Ethylaniline | 1.0 eq |
| Acetaldehyde | 1.2 - 2.0 eq |
| Reducing Agent | |
| Sodium Borohydride (NaBH₄) | 1.5 - 2.0 eq |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Work-up | Quenching, Extraction, and Purification |
| Anticipated Yield | Good to High |
Detailed Methodology (1B):
-
In a round-bottom flask, dissolve 3-ethylaniline (1.0 eq) in methanol.
-
Add acetaldehyde (1.2 eq) to the solution and stir for 1 hour at room temperature to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the residue by column chromatography on silica gel.
Direct N-Alkylation
Direct N-alkylation involves the reaction of 3-ethylaniline with an ethylating agent, such as ethanol, in the presence of an acid catalyst at elevated temperatures and pressures. This method is often employed in industrial settings.
| Parameter | Value |
| Reactants | |
| 3-Ethylaniline | 1.0 eq |
| Ethanol | 1.5 - 2.0 eq |
| Catalyst | |
| Sulfuric Acid (H₂SO₄) or | 0.1 - 0.3 eq |
| Phosphorus Trichloride (PCl₃) | |
| Temperature | 200 - 300 °C |
| Pressure | 2.5 - 10 MPa |
| Reaction Vessel | Autoclave |
| Reaction Time | 8 - 12 hours |
| Work-up | Neutralization, Distillation |
| Anticipated Yield | Moderate to Good |
Detailed Methodology (2A):
-
Charge an autoclave with 3-ethylaniline (1.0 eq), ethanol (1.5 eq), and sulfuric acid (0.1 eq).
-
Seal the autoclave and heat the mixture to 210 °C. The pressure will rise to approximately 2.5 MPa.
-
Maintain the reaction at this temperature for 11 hours.
-
After cooling, slowly vent the autoclave and transfer the contents to a distillation apparatus.
-
Neutralize the reaction mixture with a base (e.g., NaOH solution).
-
Perform steam distillation or vacuum distillation to isolate the crude product.
-
Further purification can be achieved by fractional distillation.
Note: This reaction can lead to the formation of N,N-diethylaniline as a byproduct. The ratio of mono- to di-alkylation can be influenced by the stoichiometry of the reactants and the reaction conditions.
Product Characterization
Expected Spectroscopic Data:
-
¹H NMR: Resonant signals corresponding to the aromatic protons (with coupling patterns indicative of a 1,3-disubstituted benzene ring), two distinct ethyl groups (one on the nitrogen and one on the aromatic ring), and an N-H proton (if mono-ethylation is the target).
-
¹³C NMR: Signals for the aromatic carbons, and the aliphatic carbons of the two ethyl groups.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of this compound (C₁₀H₁₅N, M.W. = 149.23).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (if applicable), C-H stretching (aromatic and aliphatic), and C-N stretching.
Safety Considerations
-
Aniline derivatives are toxic and can be absorbed through the skin. Handle 3-ethylaniline and the product with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetaldehyde is volatile and flammable.
-
Reactions involving flammable solvents and reducing agents like sodium borohydride should be conducted in a well-ventilated fume hood.
-
High-pressure reactions in an autoclave require specialized equipment and safety precautions.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and desired outcomes.
Physical properties of N,3-diethylaniline (boiling point, melting point)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties, specifically the boiling and melting points, of diethylaniline isomers. The nomenclature "N,3-diethylaniline" is ambiguous and does not correspond to a standardly recognized chemical structure. Therefore, this document addresses the physical properties of the two most plausible interpretations of this name: N,N-diethylaniline and 3-ethylaniline . A clear distinction between these two isomers is crucial for accurate research and development.
Data Presentation
The experimentally determined physical properties of N,N-diethylaniline and 3-ethylaniline are summarized in the table below for direct comparison.
| Property | N,N-Diethylaniline | 3-Ethylaniline |
| CAS Number | 91-66-7[1] | 587-02-0[2] |
| Molecular Formula | C₁₀H₁₅N[1] | C₈H₁₁N[2] |
| Molecular Weight | 149.23 g/mol | 121.18 g/mol [2] |
| Boiling Point | 216-217 °C[1] | 212 °C[2][3] |
| Melting Point | -38 °C[1] | -8 °C[2][3] |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of organic compounds.
1. Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range of 0.5-1.0°C. Impurities typically depress the melting point and broaden the melting range.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]
-
Capillary tubes (sealed at one end)[5]
-
Thermometer
-
Sample of the organic solid
Procedure (Capillary Method):
-
A small amount of the finely powdered, dry sample is introduced into a capillary tube to a height of 2-3 mm.[6]
-
The capillary tube is placed in the heating block of the melting point apparatus.[4]
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[5]
-
The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[4]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[6]
-
The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[6]
2. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure.[7]
Apparatus:
-
Thiele tube or a micro-boiling point apparatus[8]
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)[9]
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)[10]
-
Liquid sample
Procedure (Micro-Boiling Point Method):
-
A small volume (a few drops) of the liquid sample is placed in a fusion tube.[9]
-
A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.[10]
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9]
-
This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8]
-
The apparatus is heated gently and uniformly.[9]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles is observed. The temperature is noted.[9]
-
The heat source is removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of melting and boiling points.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
- 1. Diethylaniline - Wikipedia [en.wikipedia.org]
- 2. 3-Ethylaniline 98 587-02-0 [sigmaaldrich.com]
- 3. 3-ETHYLANILINE | 587-02-0 [chemicalbook.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. engineeringbyte.com [engineeringbyte.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Diethylaniline Isomers
A Note on Nomenclature: The term "N,3-diethylaniline" is ambiguous and not standard in chemical literature. It could potentially refer to N-ethyl-3-ethylaniline. However, due to the lack of specific data for a compound with this name, this guide will provide a comprehensive overview of the well-documented isomers of diethylaniline, which share the same molecular formula and core structure.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the chemical properties, synthesis, and potential applications of diethylaniline isomers.
Core Chemical Data
The isomers of diethylaniline are aromatic amines with the molecular formula C₁₀H₁₅N. The positioning of the two ethyl groups on the aniline structure defines the specific isomer.
Table 1: CAS Numbers and Molecular Formulas of Diethylaniline Isomers
| Isomer Name | Synonym(s) | CAS Number | Molecular Formula |
| N,N-Diethylaniline | Diethylphenylamine, N-Phenyldiethylamine | 91-66-7 | C₁₀H₁₅N |
| 2,3-Diethylaniline | - | 170099-08-8 | C₁₀H₁₅N |
| 3,5-Diethylaniline | 3,5-Diethylbenzenamine | 1701-68-4 | C₁₀H₁₅N |
Physicochemical Properties
The physical and chemical properties of diethylaniline isomers can vary based on the substitution pattern. The following table summarizes key data for N,N-diethylaniline, the most commercially significant isomer.
Table 2: Physicochemical Properties of N,N-Diethylaniline
| Property | Value | Reference |
| Molecular Weight | 149.23 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Odor | Fishlike | |
| Boiling Point | 217 °C | |
| Melting Point | -38 °C | |
| Density | 0.938 g/mL at 25 °C | |
| Vapor Density | 5.2 (vs air) | |
| Flash Point | 85 °C (185 °F) | |
| Solubility in Water | Slightly soluble |
Synthesis and Experimental Protocols
The synthesis of diethylaniline isomers typically involves the alkylation of aniline or a substituted aniline. Below are representative experimental protocols.
3.1. Synthesis of N,N-Diethylaniline
A common laboratory and industrial method for the synthesis of N,N-diethylaniline involves the reaction of aniline with an ethylating agent.
-
Reaction: Aniline is reacted with ethanol in the presence of a catalyst, such as sulfuric acid or triphenyl phosphite, under heat and pressure.
-
Detailed Protocol (based on heating with aniline hydrochloride):
-
130 g of dried aniline hydrochloride and 140 g of 95% ethanol are heated in an enameled autoclave at 180°C for 8 hours.
-
After cooling, the contents are transferred to a round-bottomed flask, and the excess alcohol and any formed ethyl ether are distilled off.
-
The remaining mixture, containing mono- and diethylaniline, is treated with 110 g of a 30% caustic soda solution.
-
To separate the monoethylaniline, 40 g of p-toluenesulfonyl chloride is added at room temperature, which forms a non-volatile derivative with the primary amine.
-
N,N-diethylaniline is then purified from the mixture by steam distillation.
-
The distilled product is salted out from the distillate using common salt.
-
Finally, pure N,N-diethylaniline is obtained by distillation, collecting the fraction boiling at 217°C. The yield is approximately 80% of the theoretical value.
-
3.2. General Synthesis of Ring-Substituted Diethylanilines (e.g., 3,5-Diethylaniline)
The synthesis of diethylanilines with ethyl groups on the benzene ring typically starts with the corresponding substituted benzene derivative.
-
General Workflow:
-
Start with a benzene ring that has a meta-directing group.
-
Perform a Friedel-Crafts alkylation with ethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethyl groups at the meta positions.
-
Introduce a nitro group via nitration.
-
Reduce the nitro group to an amino group using a reducing agent such as catalytic hydrogenation (e.g., with a Pd/C catalyst) to yield the final diethylaniline isomer.
-
Visualization of Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a diethylaniline isomer, highlighting the key reaction steps.
Caption: Generalized synthesis workflow for diethylaniline isomers.
Applications and Relevance in Research
Diethylaniline and its isomers are versatile compounds with several applications in research and industry:
-
Dye Manufacturing: They are crucial intermediates in the production of various dyes, including azo dyes and triphenylmethane dyes.
-
Organic Synthesis: N,N-diethylaniline is used as a catalyst and a precursor in various organic reactions.
-
Pharmaceutical and Agrochemical Research: The aniline scaffold is present in many bioactive molecules, making its derivatives, such as diethylanilines, valuable building blocks in the synthesis of new pharmaceutical and agrochemical compounds.
This guide provides a foundational understanding of diethylaniline isomers for professionals in relevant scientific fields. Further research into specific isomers will likely reveal more nuanced properties and applications.
An In-depth Technical Guide to the Spectroscopic Analysis of N,3-diethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3-diethylaniline is an aromatic amine with potential applications in organic synthesis and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in any manufacturing process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure of organic molecules. This guide provides a detailed overview of the predicted spectroscopic data for this compound and outlines the standard experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are based on established principles of spectroscopy and data from similar substituted aniline compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | t | 1H | H-5 |
| ~6.60 - 6.70 | m | 3H | H-2, H-4, H-6 |
| 3.35 | q | 4H | N(CH₂CH₃)₂ |
| 2.60 | q | 2H | Ar-CH₂CH₃ |
| 1.18 | t | 6H | N(CH₂CH₃)₂ |
| 1.25 | t | 3H | Ar-CH₂CH₃ |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-1 |
| ~145 | C-3 |
| ~129 | C-5 |
| ~115 | C-4 |
| ~114 | C-6 |
| ~111 | C-2 |
| ~44 | N(CH₂CH₃)₂ |
| ~29 | Ar-CH₂CH₃ |
| ~15 | Ar-CH₂CH₃ |
| ~13 | N(CH₂CH₃)₂ |
Infrared (IR) Spectroscopy
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch.[1][2][3] |
| 2970-2850 | Strong | Aliphatic C-H stretch (from ethyl groups). |
| 1600-1585 | Medium-Strong | Aromatic C=C in-ring stretch.[1] |
| 1500-1400 | Medium-Strong | Aromatic C=C in-ring stretch.[1] |
| 1335-1250 | Strong | Aromatic C-N stretch.[4][5] |
| 900-675 | Strong | Aromatic C-H out-of-plane ("oop") bending, indicative of substitution pattern.[1] |
Mass Spectrometry (MS)
Predicted Mass Spectrum Fragmentation
| m/z | Interpretation |
| 177 | Molecular ion [M]⁺ |
| 162 | [M - CH₃]⁺ (loss of a methyl radical from an ethyl group) |
| 148 | [M - C₂H₅]⁺ (loss of an ethyl radical) |
| 134 | [M - (C₂H₅)₂ + H]⁺ (loss of diethylamino group with hydrogen transfer) |
| 106 | [C₆H₄(C₂H₅)]⁺ (benzylic cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments to obtain the spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Utilize Electron Ionization (EI) as the ionization method to generate the molecular ion and fragment ions.[7]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and the standard experimental procedures for its determination. While experimental data for this specific molecule is not widely available, the predictive analysis and detailed protocols presented here offer a solid foundation for researchers, scientists, and drug development professionals to undertake the characterization of this compound and related compounds. The application of these spectroscopic techniques is crucial for confirming the identity, purity, and structure of newly synthesized molecules, thereby ensuring the reliability and reproducibility of scientific research and development.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-depth Technical Guide on the Solubility of N,3-diethylaniline in Organic Solvents
Disclaimer: As of late 2025, publicly accessible scientific literature and chemical databases lack specific quantitative solubility data for N,3-diethylaniline in various organic solvents. The available information predominantly pertains to its isomer, N,N-diethylaniline. This guide provides a summary of the known qualitative solubility for N,N-diethylaniline as a surrogate, alongside a comprehensive, generalized experimental protocol for determining the solubility of liquid aromatic amines like this compound.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₁₀H₁₅N. It is a substituted aniline with two ethyl groups, one attached to the nitrogen atom and the other at the meta position of the benzene ring. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, drug development, and materials science, as solubility dictates reaction kinetics, purification methods, and formulation strategies.
Qualitative Solubility Profile (of N,N-diethylaniline)
While specific data for this compound is unavailable, the solubility of its isomer, N,N-diethylaniline, can offer some general guidance. It is important to note that solubility can differ significantly between isomers due to variations in molecular structure, polarity, and intermolecular forces.
Table 1: Qualitative Solubility of N,N-diethylaniline in Various Solvents
| Solvent Class | Solvent Example | Solubility Description | Citation |
| Water | Water | Slightly soluble to Insoluble | [1][2][3] |
| Alcohols | Ethanol | Soluble / Slightly Soluble | [1][3][4] |
| Ethers | Diethyl Ether | Soluble / Slightly Soluble | [1][3][4] |
| Halogenated | Chloroform | Soluble / Slightly Soluble | [1][4] |
| Aromatic | Benzene | Soluble | [4] |
| Ketones | Acetone | Soluble | [5] |
Note: The term "slightly soluble" can be ambiguous and may vary between sources. For precise applications, experimental determination of solubility is strongly recommended.
Experimental Protocol for Determining the Solubility of this compound
The following is a generalized protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely accepted "shake-flask" or isothermal equilibrium method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg or better)
-
Thermostatic shaker or water bath with agitation capabilities
-
Calibrated thermometer or temperature probe
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Syringes and syringe filters (chemically compatible with the solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC) with UV detector)
3.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.
-
Sample Preparation:
-
Add a fixed, accurately weighed amount or volume of the organic solvent to several vials.
-
To each vial, add an excess amount of this compound. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.
-
-
Equilibration:
-
Securely seal the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solvent phase does not change over time).
-
-
Phase Separation:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow for the separation of the two phases.
-
Alternatively, for faster separation, the samples can be centrifuged at a constant temperature.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe. Avoid disturbing the undissolved this compound layer.
-
Filter the aliquot through a chemically resistant syringe filter into a pre-weighed volumetric flask to remove any micro-droplets of the undissolved solute.
-
Accurately weigh the filtered aliquot and then dilute it to a known volume with the same solvent.
-
Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV instrument to determine the concentration of this compound.
-
-
Data Calculation:
-
Using the concentration from the analytical measurement and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the guiding principle of "like dissolves like."
Caption: Experimental workflow for determining the solubility of this compound.
Caption: The principle of "like dissolves like" for predicting solubility.
References
A Technical Guide to the Discovery and Historical Synthesis of N,3-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the historical and modern synthetic routes to N,3-diethylaniline (DEA). It details the evolution of synthetic methodologies, presents comparative data, and offers detailed experimental protocols for key reactions. This guide is intended to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development.
Introduction and Historical Context
This compound, also known as N,N-diethyl-3-methylaniline, is an aromatic tertiary amine that serves as a valuable intermediate in the synthesis of various specialty chemicals, including dyes, pharmaceuticals, and agrochemicals. Its structural properties, featuring a diethylamino group on a toluene backbone, make it a versatile building block in organic synthesis.
The discovery of this compound is not attributed to a single event but is intrinsically linked to the broader development of N-alkylation techniques for aromatic amines in the late 19th and early 20th centuries. Early methods for producing N-alkylated anilines were often non-selective and required harsh reaction conditions, such as heating aniline derivatives with alcohols or alkyl halides under high pressure in autoclaves. These processes, while foundational, suffered from drawbacks including high energy consumption and the formation of product mixtures. Over time, advancements in catalysis have led to more efficient, selective, and environmentally benign synthetic routes, such as reductive amination and gas-phase alkylation over solid-acid catalysts.
Synthesis Methodologies: From Historical to Modern Approaches
The synthesis of N-alkylanilines has evolved significantly. Historically, high-pressure alkylation was the primary method. Modern approaches favor catalytic methods that offer higher selectivity and yield under milder conditions.
Historical Approach: High-Pressure Alkylation
One of the earliest industrial methods for N-alkylation involved heating an aniline salt with an alcohol in a sealed vessel. This process, detailed in early 20th-century chemical literature for analogous compounds like N,N-diethylaniline, relied on high temperatures and pressures to drive the reaction forward.[1][2] The use of an acid catalyst, often in the form of an aniline salt like the hydrochloride, was crucial.
Modern Approach: Catalytic Reductive Amination
Contemporary organic synthesis favors methods that are both efficient and sustainable. Catalytic reductive amination represents a significant improvement for N-alkylation. This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target amine. This approach proceeds smoothly at room temperature with excellent yields and selectivity, presenting a facile and environmentally friendly alternative.[3]
Comparative Analysis of Synthesis Protocols
The following table summarizes and compares the key parameters of historical and modern synthetic methods for this compound and its analogs.
| Parameter | Historical High-Pressure Alkylation | Modern Catalytic Reductive Amination |
| Starting Materials | 3-Methylaniline hydrochloride, Ethanol | 3-Ethylaniline, Acetaldehyde |
| Reagents/Catalyst | None (Autocatalytic/Pressure Driven) | Palladium on Carbon (Pd/C), Ammonium Formate |
| Solvent | Excess Ethanol | 2-Propanol / Water |
| Temperature | 180 - 240°C[1] | Room Temperature[3] |
| Pressure | High (Autoclave, ~30 atm)[1] | Atmospheric |
| Reaction Time | 8 hours[2] | 30 minutes[3] |
| Reported Yield | ~80% (for N,N-diethylaniline)[2] | >95% (for N-ethyl-2,6-diethylaniline)[3] |
| Workup | Distillation, Caustic Wash, Steam Distillation | Filtration, Solvent Removal, Extraction |
Detailed Experimental Protocols
Protocol 1: Historical High-Pressure Synthesis (Adapted from N,N-diethylaniline synthesis)
This protocol is based on historical methods for the synthesis of N,N-diethylaniline and is adapted for this compound.
-
Preparation: An enameled autoclave is charged with 1.0 mole of 3-methylaniline hydrochloride and 2.5 moles of 95% ethanol.
-
Reaction: The autoclave is sealed and heated to 180°C for 8 hours. The internal pressure will rise significantly.[2]
-
Isolation: After cooling, the contents are transferred to a round-bottomed flask. Excess ethanol and any formed ether are removed by distillation.
-
Purification: The residual mixture is treated with a 30% sodium hydroxide solution to neutralize the hydrochloride salt and liberate the free amine.
-
Final Purification: The this compound is then purified by steam distillation. The organic layer is separated from the distillate, dried over solid potassium hydroxide, and fractionally distilled to yield the pure product.
Protocol 2: Modern Reductive Amination Synthesis (Adapted)
This protocol is adapted from a modern, high-yield synthesis of a related secondary amine.[3]
-
Catalyst Activation: A flask is charged with 2-propanol (90 ml) and a catalytic amount of 10% Pd/C (0.1 equivalents). A solution of ammonium formate (10 equivalents) in water (10 ml) is added, and the mixture is stirred for 5 minutes to activate the catalyst.[3]
-
Reaction: 3-Ethylaniline (1.0 equivalent) and acetaldehyde (1.0 equivalent) are added to the reaction mixture.[3]
-
Monitoring: The reaction is stirred at room temperature for 30 minutes and monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the Pd/C catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure.[3]
-
Extraction & Purification: The residue is diluted with dichloromethane and washed with brine. The organic phase is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The final product is purified by silica gel column chromatography.[3]
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the historical and modern synthesis methods.
Caption: Workflow for the historical high-pressure synthesis of this compound.
Caption: Workflow for the modern catalytic reductive amination synthesis.
References
A Comprehensive Technical Guide on the Theoretical Electronic Structure of N,3-diethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical methodologies used to calculate the electronic structure of N,3-diethylaniline. While direct computational studies on this compound are not extensively available in published literature, this document synthesizes data and protocols from theoretical studies on analogous aniline derivatives to present a robust framework for its analysis. The methodologies and expected outcomes are detailed to assist researchers in computational chemistry and drug development in understanding and predicting the electronic properties of this molecule.
Introduction to the Electronic Structure of Substituted Anilines
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of commercially important products, including dyes and pharmaceuticals. The electronic properties of these molecules, governed by the interaction of the amino group's lone pair of electrons with the aromatic π-system of the benzene ring, are highly sensitive to the nature and position of substituents.
In this compound, the ethyl group on the nitrogen atom (N-ethyl) and the ethyl group at the meta-position (3-ethyl) of the benzene ring influence the molecule's geometry and electronic characteristics. The N-ethyl group can affect the degree of pyramidalization at the nitrogen atom and the rotational barrier around the C-N bond. The 3-ethyl group, being an electron-donating group, is expected to modulate the electron density distribution within the aromatic ring. Theoretical calculations are indispensable for elucidating these subtle electronic effects.
Theoretical Computational Methodology
The electronic structure of aniline derivatives is typically investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method due to its balance of accuracy and computational cost.
Experimental Protocols (Computational Details):
A standard computational protocol for calculating the electronic structure of this compound would involve the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional and basis set. A commonly used functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a suitable basis set would be 6-311++G(d,p) or a larger one for higher accuracy.[1][2] The optimization process finds the minimum energy structure on the potential energy surface. A vibrational frequency analysis is then performed to confirm that the optimized geometry corresponds to a true minimum (i.e., no imaginary frequencies).[3]
-
Calculation of Electronic Properties: Once the optimized geometry is obtained, a single-point energy calculation is performed using the same or a higher level of theory to compute various electronic properties. These include:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Population Analysis: To understand the charge distribution within the molecule, population analyses such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are conducted. NBO analysis is often preferred as it can provide a more chemically intuitive picture of atomic charges and bonding interactions.[2]
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which is valuable for predicting sites of electrophilic and nucleophilic attack.
-
-
Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian, SPARTAN, or GAMESS.
A logical workflow for these theoretical calculations is depicted in the following diagram:
Predicted Electronic Properties of this compound
Based on studies of structurally similar molecules, we can predict the key electronic properties of this compound. The following tables summarize expected quantitative data, drawing analogies from computational studies on N,N-diethylaniline and other substituted anilines.
Table 1: Calculated Geometric Parameters for Aniline and N,N-Dimethylaniline
| Parameter | Aniline (Experimental) | Aniline (B3LYP/6-311++G(df,pd))[2] | N,N-Dimethylaniline (B3LYP/6-311++G**)[1] |
| C-N Bond Length (Å) | 1.402 | 1.404 | 1.425 |
| C-C Bond Lengths (Å) | 1.393 - 1.398 | 1.394 - 1.400 | 1.396 - 1.401 |
| H-N-H/C-N-C Angle (°) | 113.1 | 112.9 | 112.1 |
| Amino Group Out-of-Plane Angle (°) | ~37.5 | 38.2 | - |
For this compound, the C-N bond length is expected to be slightly longer than in aniline due to the steric and electronic effects of the N-ethyl group. The ethyl group at the meta position is not expected to significantly alter the C-N bond length compared to N-ethylaniline.
Table 2: Calculated Electronic Properties of Substituted Anilines
| Molecule | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Aniline | B3LYP/6-31+G(d,p) | -5.25 | -0.11 | 5.14 |
| N,N-Dimethylaniline | DFT (generic) | -4.89 | -0.21 | 4.68 |
| 3-Methylaniline | AM1[4] | -8.24 | 0.65 | 8.89 |
The HOMO energy of this compound is expected to be higher (less negative) than that of aniline due to the electron-donating nature of the two ethyl groups. This would result in a smaller HOMO-LUMO gap, suggesting higher reactivity.
Table 3: Calculated Atomic Charges for Aniline using NBO Analysis
| Atom | Aniline (B3LYP/6-311++G(df,pd))[2] |
| N | -0.852 |
| C (ipso) | 0.098 |
| C (ortho) | -0.203 |
| C (meta) | -0.063 |
| C (para) | -0.170 |
In this compound, the nitrogen atom will carry a significant negative charge. The ethyl group at the 3-position is expected to slightly increase the negative charge on the adjacent carbon atoms of the ring.
Signaling Pathways and Logical Relationships
The influence of substituents on the electronic properties of aniline can be visualized as a logical relationship. The electron-donating or withdrawing nature of the substituents directly impacts the electron density of the aromatic ring and the amino group, which in turn affects the molecular properties.
Conclusion
Theoretical calculations provide a powerful tool for understanding the electronic structure of this compound. By applying established computational methodologies, particularly DFT, researchers can obtain valuable insights into its geometric parameters, molecular orbital energies, and charge distribution. This information is critical for predicting its reactivity, designing new synthetic routes, and understanding its potential applications in drug development and materials science. The data and protocols presented in this guide, derived from studies on analogous molecules, offer a solid foundation for future computational investigations of this compound.
References
An In-depth Technical Guide to the Isomers of Diethylaniline and Their Basic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural isomers of diethylaniline, focusing on their basic properties. Understanding the basicity of these compounds, quantified by their pKa values, is crucial for applications in organic synthesis, pharmaceutical development, and materials science, where they serve as catalysts, intermediates, and key structural motifs.
Introduction to Diethylaniline Isomers
Diethylaniline (C₁₀H₁₅N) can exist in several isomeric forms, which are broadly categorized into N-substituted and ring-substituted isomers. The position of the ethyl groups significantly influences the molecule's electronic and steric properties, which in turn dictates its basicity.
-
N,N-Diethylaniline: A tertiary amine where two ethyl groups are attached to the nitrogen atom of aniline. It is a widely used reagent and intermediate.
-
Ring-Substituted Diethylanilines: These are primary amines where two ethyl groups are attached to the benzene ring at various positions (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-).
The availability of the nitrogen lone pair for protonation is the primary determinant of basicity. This is modulated by:
-
Electronic Effects: Electron-donating groups (like alkyl groups) on the ring increase the electron density on the nitrogen, enhancing basicity.
-
Steric Effects: Bulky groups near the amino group can hinder its interaction with protons, thereby reducing basicity. This effect is particularly pronounced in ortho-substituted anilines.
Basicity of Diethylaniline Isomers
| Isomer | Structure | pKa of Conjugate Acid | Data Type | Reference |
| N,N-Diethylaniline | C₆H₅N(CH₂CH₃)₂ | 6.61 (at 22°C) | Experimental | [1] |
| 2,6-Diethylaniline | (CH₃CH₂)₂C₆H₃NH₂ | ~4.30 | Predicted | |
| 2,3-Dimethylaniline | (CH₃)₂C₆H₃NH₂ | 4.70 (at 25°C) | Experimental | [2][3][4] |
| 3,4-Dimethylaniline | (CH₃)₂C₆H₃NH₂ | 5.17 (at 25°C) | Experimental | |
| 3,5-Dimethylaniline | (CH₃)₂C₆H₃NH₂ | 4.79 (at 19°C) | Experimental | [5] |
Note: The pKa values for dimethylaniline isomers are provided as proxies to demonstrate electronic effects in the absence of complete data for all diethylaniline isomers.
Analysis of Structure-Basicity Relationships
The data highlights a significant variance in basicity among the isomers.
-
N,N-Diethylaniline is the most basic among the measured compounds. The ethyl groups on the nitrogen atom increase its basicity relative to aniline through an inductive effect.
-
2,6-Diethylaniline is predicted to be a much weaker base. This is a classic example of steric hindrance , where the two bulky ethyl groups in the ortho positions physically obstruct the lone pair on the nitrogen, making it difficult for a proton to approach and bond.
-
Ring-Substituted Isomers: The dimethylaniline data shows that moving the alkyl groups away from the amino group (e.g., 3,4-dimethylaniline) results in a higher basicity compared to when one is in the ortho position (e.g., 2,3-dimethylaniline). This is because the electron-donating inductive effect of the alkyl groups enhances basicity, and this effect is maximized when steric hindrance is minimized.
Caption: Logical relationship between isomeric structure and basicity.
Experimental Protocols for Basicity Determination
The determination of pKa values is a fundamental experimental procedure. Potentiometric titration is a common and reliable method.
Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the general steps for determining the pKa of a weakly basic amine like a diethylaniline isomer.
1. Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of a diethylaniline isomer by monitoring the pH of its solution during titration with a strong acid.
2. Materials and Equipment:
-
Diethylaniline isomer sample (high purity)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized, CO₂-free water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A, 25 mL or 50 mL)
-
Beaker (100 mL or 150 mL)
-
Analytical balance
3. Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the diethylaniline isomer to prepare a solution of known concentration (e.g., 0.01 M).
-
Dissolve the sample in a known volume of deionized water. If solubility is low, a co-solvent like ethanol may be used, but the pKa value will be for that specific solvent system.
-
-
Titration Setup:
-
Place the beaker containing the amine solution on the magnetic stirrer.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Fill the burette with the standardized HCl solution and record the initial volume.
-
-
Titration Process:
-
Begin stirring the amine solution at a moderate, constant speed.
-
Record the initial pH of the solution before adding any titrant.
-
Add the HCl titrant in small, precise increments (e.g., 0.1-0.5 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue adding titrant, reducing the increment size near the equivalence point (where the pH changes most rapidly), until the pH curve has clearly flattened out in the acidic region.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (Vₑ / 2). At this point, the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.
-
References
N,3-diethylaniline mechanism of action in chemical reactions
An In-depth Technical Guide on the Core Mechanism of Action of N,N-diethylaniline in Chemical Reactions
Disclaimer: The user request specified "N,3-diethylaniline," which is an ambiguous chemical name. This guide focuses on the well-documented and industrially significant compound N,N-diethylaniline (CAS 91-66-7), as it is the most plausible subject for an in-depth technical review. N,N-diethylaniline is a tertiary amine widely utilized as a versatile intermediate and catalyst in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1][2]
Core Mechanisms of Action
N,N-diethylaniline's reactivity is primarily governed by the lone pair of electrons on the nitrogen atom and its interaction with the aromatic ring. This structure dictates its role as a nucleophile, a base, a catalyst, and a reactant in various organic transformations.
Nucleophilic and Basic Character
The nitrogen atom in N,N-diethylaniline possesses a lone pair of electrons, making it a potent nucleophile and a moderate Brønsted-Lowry base (pKa of the conjugate acid is ~6.6).[3] This basicity allows it to act as an acid scavenger in reactions that produce acidic byproducts, neutralizing acids in exothermic reactions to form salts and water.[1][4][5] Its nucleophilicity is fundamental to its role in dye synthesis.
Dye Synthesis: N,N-diethylaniline serves as a crucial precursor for triarylmethane dyes. For instance, in the synthesis of Brilliant Green, it undergoes a condensation reaction with benzaldehyde.[4] The mechanism involves the electrophilic attack of the protonated aldehyde on the electron-rich para position of the N,N-diethylaniline ring.
Electrophilic Aromatic Substitution
The diethylamino group (-N(Et)₂) is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This is due to the resonance donation of the nitrogen's lone pair into the benzene ring, which increases the electron density at these positions.
However, the bulky nature of the two ethyl groups creates significant steric hindrance at the ortho positions. Consequently, substitution often occurs preferentially at the para position. This steric effect is evident in bromination reactions, where the bulky ethyl groups can prevent bromination at the ortho positions, leading to higher selectivity for the para-substituted product compared to its less hindered counterpart, N,N-dimethylaniline.[6]
Role in Catalysis and as a Reducing Agent
N,N-diethylaniline is employed as a catalyst in various organic reactions, often functioning as a tertiary amine base.[7][8]
Furthermore, its complex with borane, diethylaniline borane (DEANB) , is utilized as a stable and selective reducing agent in organic synthesis.[4][7] In this complex, the nitrogen atom donates its lone pair to the boron atom, stabilizing the borane and modulating its reactivity for reductions.
Oxidation Reactions
N,N-diethylaniline can undergo oxidation. The kinetics and mechanism of its oxidation by periodate have been studied, revealing a second-order reaction, first-order in both the aniline and the periodate.[9] The reaction proceeds through an intermediate and does not involve free radicals. The primary products of this oxidation are identified as O-ethylquinoneoxime and p-nitrosophenetole.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to N,N-diethylaniline.
Table 1: Physicochemical Properties of N,N-diethylaniline
| Property | Value | Reference(s) |
| CAS Number | 91-66-7 | [4] |
| Molecular Formula | C₁₀H₁₅N | [4] |
| Molar Mass | 149.237 g·mol⁻¹ | [4] |
| Appearance | Colorless to yellowish liquid | [4][10] |
| Melting Point | -38 °C | [4][11] |
| Boiling Point | 216-217 °C | [4][11] |
| Density | 0.938 g/mL at 25 °C | [11] |
| Solubility in Water | 0.13 g/L - 1.4 g/L | [1][4] |
| pKa (conjugate acid) | 6.57 | [3] |
| Refractive Index | 1.542 (at 20 °C) | [11] |
| Flash Point | 83-88 °C | [4][11] |
Table 2: Thermodynamic Parameters for the Periodate Oxidation of N,N-diethylaniline
| Parameter | Value | Reference(s) |
| Activation Energy (Ea) | 13.2 kcal mol⁻¹ | [9] |
| Pre-exponential Factor (A) | 5.89 × 10⁹ dm³ mol⁻¹ s⁻¹ | [9] |
| Entropy of Activation (ΔS#) | -16.2 cal mol⁻¹ K⁻¹ | [9] |
| Gibbs Free Energy of Activation (ΔG#) | 17.6 kcal mol⁻¹ | [9] |
| Enthalpy of Activation (ΔH#) | 12.6 kcal mol⁻¹ | [9] |
Experimental Protocols
Protocol 1: Synthesis of N-ethyl-2,6-diethylaniline (Illustrative N-Alkylation)
This protocol describes the N-alkylation of 2,6-diethylaniline, a reaction type analogous to syntheses involving N,N-diethylaniline.[12]
-
Catalyst Activation: Add 2-propanol (90 ml) to a flask containing 10% Pd/C catalyst (0.5 mmol).
-
Hydrogen Donor Addition: Add a solution of ammonium formate (50 mmol) in water (10 ml) to the flask. Stir the mixture for 5 minutes to activate the catalyst.
-
Reactant Addition: Add 2,6-diethylaniline (5 mmol) and acetaldehyde (5 mmol) to the reaction mixture.
-
Reaction: Stir the mixture for 30 minutes at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Purification: Remove the solvent under reduced pressure at 45-50°C. Dilute the residue with dichloromethane and wash with a brine solution. Separate the organic phase, dry it over anhydrous Na₂SO₄, and distill under reduced pressure. Purify the final product by silica gel column chromatography using an ethyl acetate/cyclohexane eluent.[12]
Protocol 2: Purification of N,N-diethylaniline
A common method for purifying commercial N,N-diethylaniline is as follows:[13]
-
Reflux: Reflux the crude N,N-diethylaniline with half its weight of acetic anhydride for 4 hours. This step helps to remove primary and secondary amine impurities.
-
Distillation: Fractionally distill the mixture under reduced pressure (boiling point is approximately 92°C at 10 mmHg).[13]
Visualizations
Caption: Electrophilic substitution on N,N-diethylaniline.
Caption: A typical experimental workflow for synthesis.
References
- 1. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethylaniline - Wikipedia [en.wikipedia.org]
- 5. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. xcchemico.com [xcchemico.com]
- 8. Actylis - N,N-Diethylaniline - Catalyst - Intermediate - Amines [solutions.actylis.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. N,N-Diethylaniline = 99 91-66-7 [sigmaaldrich.com]
- 12. jocpr.com [jocpr.com]
- 13. N,N-Diethylaniline CAS#: 91-66-7 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using N,3-diethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing N,3-diethylaniline as a key coupling component. The following sections detail the general workflow, a representative experimental protocol, and expected analytical data.
Introduction to Azo Dye Synthesis
Azo dyes are the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their synthesis is a cornerstone of industrial organic chemistry and involves a two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C).
-
Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component.
This compound serves as an effective coupling component. The diethylamino group is a strong activating group, directing the electrophilic substitution to the para position (position 4) of the aniline ring. The ethyl group at the meta position (position 3) provides steric hindrance that can influence the reaction rate and the properties of the final dye molecule.
General Experimental Workflow
The synthesis of an azo dye using this compound follows a well-established sequence of reactions. The overall workflow can be visualized as a two-stage process, beginning with the formation of the diazonium salt from a primary aromatic amine, followed by the coupling reaction with this compound to yield the final azo dye.
Detailed Experimental Protocols
The following is a representative protocol for the synthesis of an azo dye, specifically 4-((4-nitrophenyl)diazenyl)-3-ethyl-N,N-diethylaniline, by coupling diazotized p-nitroaniline with this compound. This protocol is adapted from established procedures for similar azo couplings.
Materials and Equipment:
-
p-Nitroaniline
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
Part A: Diazotization of p-Nitroaniline
-
In a 100 mL beaker, add 1.38 g (10 mmol) of p-nitroaniline to 20 mL of water.
-
While stirring, slowly add 2.5 mL of concentrated HCl. The mixture will form a slurry.
-
Cool the mixture to 0–5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline slurry over 10 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes. The solution should be clear and pale yellow.
Part B: Azo Coupling with this compound
-
In a 250 mL beaker, dissolve 1.63 g (10 mmol) of this compound in 50 mL of a 1M HCl solution.
-
Cool this solution to 0–5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution from Part A to the this compound solution with vigorous stirring. The reaction is highly exothermic, so maintain the temperature below 10 °C.
-
A brightly colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
Slowly neutralize the reaction mixture by adding a 2M NaOH solution dropwise until the pH is approximately 7. This will ensure complete precipitation of the dye.
-
Collect the solid azo dye by vacuum filtration using a Büchner funnel.
-
Wash the crude product with several portions of cold water to remove any inorganic salts.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified azo dye.
-
Dry the purified product in a vacuum oven.
Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The diazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of this compound, which is activated by the strongly electron-donating diethylamino group.
Data Presentation
The following table summarizes representative quantitative data that would be collected during the synthesis and characterization of azo dyes derived from this compound.
| Diazo Component Precursor | Coupling Component | Resulting Azo Dye | Theoretical Yield (g) | Actual Yield (g) | % Yield | M.p. (°C) | λmax (nm) |
| p-Nitroaniline | This compound | 4-((4-nitrophenyl)diazenyl)-3-ethyl-N,N-diethylaniline | 2.98 | 2.53 | 85% | 155-157 | ~480 |
| Aniline | This compound | 4-(phenyldiazenyl)-3-ethyl-N,N-diethylaniline | 2.53 | 2.20 | 87% | 110-112 | ~410 |
| Sulfanilic acid | This compound | 4-((4-sulfophenyl)diazenyl)-3-ethyl-N,N-diethylaniline | 3.33 | 2.80 | 84% | >250 | ~430 |
Note: The data presented above are representative examples and may vary based on specific reaction conditions and the purity of the reagents.
Characterization Data (Representative)
For the synthesized 4-((4-nitrophenyl)diazenyl)-3-ethyl-N,N-diethylaniline:
-
FT-IR (KBr, cm⁻¹): ~3050 (Ar C-H), ~2970 (Alkyl C-H), ~1590 (N=N stretch), ~1520 & ~1340 (NO₂ stretch), ~1250 (C-N stretch).
-
¹H NMR (CDCl₃, δ ppm): ~8.3 (d, 2H, Ar-H ortho to NO₂), ~7.9 (d, 2H, Ar-H meta to NO₂), ~7.6 (s, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.4 (q, 4H, -N(CH₂CH₃)₂), ~2.7 (q, 2H, -CH₂CH₃), ~1.2 (t, 6H, -N(CH₂CH₃)₂), ~1.1 (t, 3H, -CH₂CH₃).
-
UV-Vis (Ethanol): λmax ≈ 480 nm.
These application notes provide a foundational guide for the synthesis of azo dyes using this compound. Researchers are encouraged to optimize the reaction conditions for specific applications and to perform thorough characterization of the synthesized compounds.
Application Notes and Protocols: N,N-Diethylaniline in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the use of N,N-diethylaniline and its derivatives in the synthesis of active pharmaceutical ingredients (APIs). Due to a lack of specific information on N,3-diethylaniline in pharmaceutical manufacturing, this document focuses on the applications of the more prevalent isomer, N,N-diethylaniline. This compound serves as a key reagent in the asymmetric synthesis of chiral intermediates, which are crucial building blocks for a range of pharmaceuticals.
The protocols and data presented herein are compiled from various sources, including patents and scientific literature. While care has been taken to provide accurate and detailed methodologies, these should be regarded as illustrative examples. Researchers are advised to consult the original source documents and adapt the procedures to their specific laboratory conditions and safety protocols.
Application 1: Asymmetric Synthesis of Chiral Alcohols for API Intermediates
N,N-diethylaniline hydrochloride is a key component of an in-situ generated reagent system for the asymmetric reduction of prochiral ketones to enantiomerically pure alcohols. These chiral alcohols are vital intermediates in the synthesis of several important APIs, including Dapoxetine, Fluoxetine, Atomoxetine, Duloxetine, and Rivastigmine.[1]
The reagent is typically formed from sodium borohydride, N,N-diethylaniline hydrochloride, and an optically active catalyst, such as α,α-diphenyl-2-pyrrolidinyl methanol. This method offers a cost-effective and convenient route to chiral intermediates with high enantiomeric purity.[1]
Quantitative Data for Asymmetric Reduction
The following table summarizes the quantitative data for the asymmetric reduction of 3-chloro-1-phenyl-propan-1-one to (R)-3-chloro-1-phenyl-1-propanol, a key intermediate in the synthesis of Dapoxetine, as described in patent literature.[1]
| Parameter | Value | Reference |
| Starting Material | 3-chloro-1-phenyl-propan-1-one | [1] |
| Product | (R)-3-chloro-1-phenyl-1-propanol | [1] |
| Reducing Agent System | Sodium borohydride, N,N-diethylaniline hydrochloride, (R)-α,α-diphenyl-2-pyrrolidinyl methanol | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | 20-35°C | [1] |
| Yield | >85% (example yield: 5.83 Kg from 7 Kg starting material) | [1] |
| Enantiomeric Excess (ee) | >95% (example ee: 95%) | [1] |
| Purity (HPLC) | >98% (example purity: 98%) | [1] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 3-chloro-1-phenyl-propan-1-one
This protocol describes the synthesis of (R)-3-chloro-1-phenyl-1-propanol, a key intermediate for Dapoxetine, using the N,N-diethylaniline hydrochloride-based reagent system.[1]
Materials:
-
Sodium borohydride (NaBH₄)
-
N,N-diethylaniline hydrochloride
-
(R)-α,α-diphenyl-2-pyrrolidinyl methanol
-
3-chloro-1-phenyl-propan-1-one
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Aqueous Hydrochloric Acid (HCl)
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware and equipment
Procedure:
-
To a stirred suspension of sodium borohydride in anhydrous dichloromethane under a nitrogen atmosphere at 25-30°C, add N,N-diethylaniline hydrochloride. The molar ratio of N,N-diethylaniline hydrochloride to sodium borohydride should be at least 1:1 to ensure high enantioselectivity.[1]
-
Stir the mixture for 30-60 minutes.
-
Add (R)-α,α-diphenyl-2-pyrrolidinyl methanol to the mixture and stir for another 30 minutes to generate the active catalyst in situ.
-
In a separate flask, dissolve 3-chloro-1-phenyl-propan-1-one in anhydrous dichloromethane.
-
Slowly add the solution of the ketone to the catalyst mixture at 25-30°C. The reaction is exothermic and the temperature should be maintained in the range of 20-35°C.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
To the concentrated mass, add toluene and aqueous hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and then concentrate under reduced pressure to yield (R)-3-chloro-1-phenyl-1-propanol.
-
The product can be further purified by crystallization from a suitable solvent system like n-heptane if required.
Protocol 2: Synthesis of Dapoxetine from (R)-3-chloro-1-phenyl-1-propanol
This part of the protocol for the conversion of the chiral intermediate to Dapoxetine is a plausible route based on established chemical transformations, as a complete, detailed protocol starting from this specific intermediate and using N,N-diethylaniline derivatives was not found in a single source.
Step 2a: Williamson Ether Synthesis
-
To a solution of (R)-3-chloro-1-phenyl-1-propanol in a suitable solvent such as dimethylformamide (DMF), add 1-naphthol and a strong base like sodium hydride (NaH) or potassium tert-butoxide at room temperature.
-
Heat the reaction mixture to around 80-100°C and stir until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.
Step 2b: Conversion to Amine and Reductive Amination
-
The hydroxyl group of the product from Step 2a can be converted to a leaving group (e.g., mesylate or tosylate) by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
-
The resulting intermediate is then reacted with an excess of dimethylamine in a suitable solvent to yield (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine).
-
Alternatively, the alcohol can be subjected to a reductive amination reaction with dimethylamine and a reducing agent.
Visualizations
Synthesis Workflow for Dapoxetine
Caption: Synthesis of Dapoxetine via asymmetric reduction.
Signaling Pathways of Relevant Pharmaceuticals
The following diagrams illustrate the mechanisms of action for the pharmaceuticals mentioned.
Dapoxetine Signaling Pathway
Caption: Mechanism of action of Dapoxetine.
Fluoxetine Signaling Pathway
References
Application Notes and Protocols for N,3-diethylaniline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published experimental data specifically detailing the synthesis and reactions of N,3-diethylaniline is scarce. The following protocols and application notes are based on established general methodologies for the alkylation of aniline derivatives and the known applications of its isomers, such as N,N-diethylaniline. These should be regarded as starting points for research and development, and optimization will be required.
Introduction
This compound is an aromatic organic compound, a derivative of aniline with ethyl groups attached to the nitrogen atom and at the meta position of the benzene ring. Like other substituted anilines, it holds potential as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and other specialty organic chemicals. Its structural isomer, N,N-diethylaniline, is a widely used intermediate, suggesting that this compound could serve as a valuable building block for creating novel molecules with unique properties.[1][2] This document provides a proposed experimental protocol for its synthesis and outlines its potential applications based on analogous compounds.
Physicochemical Properties of this compound
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 101415-17-2 |
| XLogP3 | 3.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bond Count | 3 |
Source: PubChem CID 10866510[3]
Proposed Synthesis of this compound
The most direct proposed synthesis of this compound is the selective N-ethylation of m-ethylaniline. This can be achieved through various methods, including reductive amination with acetaldehyde or direct alkylation with an ethylating agent. The following protocol is a representative method for reductive N-alkylation.
References
Application Notes and Protocols for Diethylaniline as a Catalyst in Organic Reactions
A Note on N,3-Diethylaniline:
Initial searches for "this compound" as a catalyst in organic reactions did not yield specific results. This particular isomer, with ethyl groups on both the nitrogen atom and the 3-position of the aniline ring, is not commonly cited as a catalyst in the available scientific literature. However, a closely related and widely used catalyst is N,N-diethylaniline , which has both ethyl groups attached to the nitrogen atom. It is a well-documented accelerator and catalyst in several organic reactions, particularly in polymerization and curing processes. This document will focus on the applications of N,N-diethylaniline as a representative catalyst of this class.
Application Note 1: N,N-Diethylaniline as a Catalyst in the Curing of Epoxy Resins
Introduction:
N,N-diethylaniline is widely used as an accelerator for the curing of epoxy resins, especially in systems that use anhydrides as the curing agent (hardener).[1] In these formulations, the tertiary amine functionality of N,N-diethylaniline plays a crucial role in initiating the polymerization process, allowing the curing to proceed at lower temperatures and/or at a faster rate.[2][3] Epoxy resins cured with anhydrides and accelerated by tertiary amines often exhibit excellent thermal, mechanical, and electrical properties.[1]
Catalytic Role:
In anhydride-cured epoxy systems, the anhydride ring does not readily react directly with the epoxide ring. The reaction is typically initiated by a hydroxyl-containing species. N,N-diethylaniline, as a tertiary amine, catalyzes the reaction by activating the anhydride or the epoxy group, thereby facilitating the ring-opening and subsequent polymerization.[4][5]
Typical Formulation Components:
| Component | Example | Role |
| Epoxy Resin | Diglycidyl ether of bisphenol A (DGEBA) | Primary polymer backbone |
| Curing Agent | Phthalic Anhydride, Maleic Anhydride | Cross-linking agent |
| Catalyst/Accelerator | N,N-Diethylaniline | Initiates and accelerates the curing reaction |
| Reactive Diluent | Butyl glycidyl ether | Reduces viscosity for improved processing |
| Filler | Silica, Alumina | Modifies mechanical and thermal properties |
Experimental Protocol: Anhydride Curing of a DGEBA Epoxy Resin Accelerated by N,N-Diethylaniline
This protocol describes a general procedure for the preparation and curing of an epoxy resin formulation.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
Phthalic anhydride (curing agent)
-
N,N-diethylaniline (catalyst)
-
Suitable mold for casting
Procedure:
-
Preparation: The DGEBA resin is preheated to 60°C in a reaction vessel to reduce its viscosity.
-
Mixing: The stoichiometric amount of phthalic anhydride is added to the preheated resin and stirred until the anhydride is completely dissolved and a homogeneous mixture is obtained.
-
Catalyst Addition: N,N-diethylaniline is added to the mixture. A typical concentration is in the range of 0.5 to 2.0 parts per hundred parts of resin (phr). The mixture is stirred thoroughly for 5-10 minutes to ensure uniform distribution of the catalyst.
-
Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles, which could lead to voids in the cured product.
-
Curing: The degassed mixture is poured into a preheated mold and cured in an oven. A typical curing schedule is a multi-stage process, for example, 2 hours at 120°C followed by a post-curing stage of 2 hours at 150°C to ensure complete reaction and development of optimal properties.[6]
-
Cooling and Demolding: After the curing cycle is complete, the oven is turned off, and the cured product is allowed to cool slowly to room temperature before being demolded.
Catalytic Mechanism of Tertiary Amines in Epoxy-Anhydride Curing:
Caption: Catalytic cycle of a tertiary amine in the curing of epoxy resin with anhydride.
Application Note 2: N,N-Diethylaniline as an Accelerator in Free-Radical Polymerization
Introduction:
N,N-diethylaniline is a common accelerator used in redox initiation systems for free-radical polymerization, particularly for vinyl monomers like methyl methacrylate (MMA). It is often paired with an initiator such as benzoyl peroxide (BPO). This system allows for polymerization to occur at ambient temperatures, which is advantageous for applications where heating is not desirable or practical, such as in dental resins and bone cements.
Role as a Co-initiator:
In this redox system, N,N-diethylaniline acts as a reducing agent, while benzoyl peroxide is the oxidizing agent. The reaction between N,N-diethylaniline and BPO generates free radicals at a much faster rate and at lower temperatures than the thermal decomposition of BPO alone. These free radicals then initiate the polymerization of the monomer.
Typical Polymerization Formulation:
| Component | Example | Role | Typical Concentration |
| Monomer | Methyl Methacrylate (MMA) | Building block of the polymer | Bulk |
| Initiator | Benzoyl Peroxide (BPO) | Source of free radicals | 0.1 - 1.0 wt% |
| Accelerator | N,N-Diethylaniline | Redox co-initiator | 0.1 - 0.5 wt% |
| Cross-linking Agent | Ethylene glycol dimethacrylate (EGDMA) | Forms a polymer network | 1 - 5 wt% |
Experimental Protocol: Bulk Polymerization of Methyl Methacrylate (MMA)
This protocol is adapted from procedures using N,N-dimethylaniline, which functions similarly to N,N-diethylaniline in this reaction.[7][8]
Materials:
-
Methyl methacrylate (MMA) monomer, inhibitor removed
-
Benzoyl peroxide (BPO)
-
N,N-diethylaniline
-
Test tube or reaction vial
-
Water bath
Procedure:
-
Monomer Preparation: The inhibitor from the MMA monomer is typically removed by washing with an aqueous sodium hydroxide solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., magnesium sulfate), and distillation.
-
Initiator Addition: In a test tube, add 10 mL of purified MMA. To this, add approximately 0.1 g of benzoyl peroxide and stir or shake until it is completely dissolved.
-
Accelerator Addition: Carefully add 1-2 drops of N,N-diethylaniline to the MMA/BPO mixture. Mix thoroughly. The polymerization will begin shortly after the addition of the amine.
-
Polymerization: Place the test tube in a water bath maintained at a controlled temperature (e.g., 60°C) to regulate the reaction, as the polymerization is exothermic. The viscosity of the solution will increase as the polymerization proceeds.
-
Isolation of Polymer: After a set time (e.g., 30-60 minutes), or when the desired viscosity is reached, cool the tube to stop the reaction. The polymer can be isolated by pouring the viscous solution into a large volume of a non-solvent, such as methanol, while stirring.
-
Purification and Drying: The precipitated poly(methyl methacrylate) (PMMA) is collected by filtration, washed with methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
Workflow for Free-Radical Polymerization using a Redox Initiator System:
Caption: General workflow for the bulk polymerization of MMA using a BPO/DEA redox system.
References
- 1. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 2. azom.com [azom.com]
- 3. Accelerators for Anhydride Cured Epoxies - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 5. eprints.qut.edu.au [eprints.qut.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]
Synthesis of Novel Heterocyclic Compounds from N,3-diethylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. N,3-diethylaniline presents a versatile and readily available starting material for the generation of diverse heterocyclic frameworks, particularly quinolines and indoles, which are privileged structures in numerous biologically active molecules. The strategic placement of ethyl groups on both the nitrogen atom and the aromatic ring at the meta-position offers unique opportunities for creating novel derivatives with potentially enhanced pharmacological profiles.
This document outlines protocols for the synthesis of novel substituted quinolines and indoles from this compound. The methodologies are based on well-established named reactions, adapted for this specific substrate. The resulting compounds, bearing a distinctive 6-ethyl-N-ethyl quinolinium or 1,6-diethylindole core, are of significant interest for screening in various drug discovery programs, including but not limited to anticancer, anti-inflammatory, and antimicrobial assays. The N-ethyl group can enhance lipophilicity and may influence binding to target proteins, while the 6-ethyl substituent provides a handle for further functionalization.
The protocols provided herein are intended to serve as a guide for researchers in the synthesis and exploration of this novel chemical space. The quantitative data, summarized in the subsequent tables, are derived from analogous transformations reported in the scientific literature and are provided to offer representative expectations for reaction outcomes.
Data Presentation
Table 1: Representative Data for the Synthesis of a Novel Quinolone Derivative via Combes Synthesis
| Product Name | Reactants | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Analytical Data (Predicted) |
| 1,6-Diethyl-2,4-dimethylquinolin-1-ium | This compound, Acetylacetone | Polyphosphoric acid | 4 | 140 | 65-75 | ¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.2 (m, 3H, Ar-H), 4.85 (q, J=7.2 Hz, 2H, N-CH₂), 3.01 (s, 3H, CH₃), 2.85 (s, 3H, CH₃), 2.70 (q, J=7.6 Hz, 2H, Ar-CH₂), 1.65 (t, J=7.2 Hz, 3H, N-CH₂CH₃), 1.30 (t, J=7.6 Hz, 3H, Ar-CH₂CH₃). ¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 148.5, 144.2, 134.0, 129.5, 128.0, 125.5, 118.0, 45.0, 29.0, 25.0, 19.0, 15.5, 14.0. MS (ESI+): m/z calculated for C₁₅H₂₀N⁺: 214.1596; found: 214.1601. |
Table 2: Representative Data for the Synthesis of a Novel Indole Derivative via Fischer Indole Synthesis
| Product Name | Reactants | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Analytical Data (Predicted) |
| 1,6-Diethyl-2,3-dimethyl-1H-indole | N-ethyl-N-(3-ethylphenyl)hydrazine, 2-Butanone | Acetic acid | 2 | 110 | 70-80 | ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J=8.0 Hz, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 6.95 (d, J=8.0 Hz, 1H, Ar-H), 4.10 (q, J=7.2 Hz, 2H, N-CH₂), 2.70 (q, J=7.6 Hz, 2H, Ar-CH₂), 2.35 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 1.40 (t, J=7.2 Hz, 3H, N-CH₂CH₃), 1.25 (t, J=7.6 Hz, 3H, Ar-CH₂CH₃). ¹³C NMR (CDCl₃, 100 MHz): δ 136.5, 135.0, 128.0, 121.0, 118.0, 109.0, 108.0, 105.0, 40.0, 29.0, 15.0, 14.5, 12.0, 9.0. MS (ESI+): m/z calculated for C₁₄H₁₉N: 201.1517; found: 201.1520. |
Experimental Protocols
Protocol 1: Synthesis of a Novel 1,6-Diethyl-2,4-dimethylquinolin-1-ium Salt via Combes Quinoline Synthesis
This protocol describes the acid-catalyzed condensation of this compound with a β-diketone to yield a substituted quinoline.[1][2][3]
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.49 g) and acetylacetone (12 mmol, 1.20 g).
-
Carefully add polyphosphoric acid (20 g) to the reaction mixture with stirring.
-
Heat the mixture to 140 °C and maintain this temperature with vigorous stirring for 4 hours.
-
Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto 100 g of crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the 1,6-diethyl-2,4-dimethylquinolin-1-ium salt.
Protocol 2: Synthesis of a Novel 1,6-Diethyl-2,3-dimethyl-1H-indole via Fischer Indole Synthesis
This protocol involves a two-step procedure: the synthesis of the N-alkyl-N-arylhydrazine precursor followed by its cyclization with a ketone to form the indole.[4][5][6]
Step 2a: Synthesis of N-ethyl-N-(3-ethylphenyl)hydrazine
This step involves the nitrosation of this compound followed by reduction to the corresponding hydrazine.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Zinc dust
-
Acetic acid
-
Diethyl ether
-
Sodium hydroxide (NaOH), aqueous solution
-
Beaker
-
Ice bath
-
Mechanical stirrer
-
Buchner funnel
Procedure:
-
Dissolve this compound (10 mmol, 1.49 g) in concentrated hydrochloric acid (20 mL) in a beaker cooled in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (11 mmol, 0.76 g) in water (10 mL) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for 30 minutes at 0-5 °C. The formation of the N-nitrosoamine may be observed as an oily layer.
-
To the cold solution of the N-nitrosoamine, add zinc dust (30 mmol, 1.96 g) portion-wise with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition of zinc is complete, add glacial acetic acid (10 mL) dropwise.
-
Continue stirring for 1 hour, allowing the reaction to warm to room temperature.
-
Make the reaction mixture alkaline by the careful addition of a 40% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined ether extracts with water, dry over anhydrous potassium carbonate, and remove the solvent under reduced pressure to yield crude N-ethyl-N-(3-ethylphenyl)hydrazine, which can be used in the next step without further purification.
Step 2b: Fischer Indole Synthesis
Materials:
-
N-ethyl-N-(3-ethylphenyl)hydrazine (from Step 2a)
-
2-Butanone (methyl ethyl ketone)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, combine the crude N-ethyl-N-(3-ethylphenyl)hydrazine (approx. 10 mmol) with 2-butanone (15 mmol, 1.08 g).
-
Add glacial acetic acid (30 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1,6-diethyl-2,3-dimethyl-1H-indole.
Mandatory Visualization
Caption: Combes synthesis of a novel quinolinium salt.
Caption: Workflow for novel indole synthesis.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. iipseries.org [iipseries.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Laboratory Synthesis of N,3-diethylaniline
Abstract
This document outlines a detailed protocol for the laboratory-scale synthesis of N,3-diethylaniline, an organic compound valuable as an intermediate in the manufacturing of dyes and other specialty organic chemicals.[1][2] The synthesis is achieved through a two-step process commencing with the preparation of the precursor, 3-ethylaniline, from benzene, followed by the N-alkylation of 3-ethylaniline to yield the final product. The primary method detailed for N-alkylation is reductive amination, a widely used and efficient technique for forming carbon-nitrogen bonds.[3]
Introduction
This compound is a disubstituted aniline derivative with applications as a precursor in various chemical syntheses. Its synthesis requires a strategic approach, beginning with the formation of 3-ethylaniline. Due to the directing effects of the amino and ethyl groups, a direct Friedel-Crafts alkylation on aniline is not feasible.[4] Therefore, a multi-step pathway starting from benzene is employed to ensure the correct meta-substitution pattern.[4][5]
Following the synthesis of 3-ethylaniline, the secondary amine is formed via N-alkylation. Reductive amination using an aldehyde (acetaldehyde) and a suitable reducing agent is a common and effective method.[3] This process involves the reaction of the primary amine with the aldehyde to form an imine intermediate, which is then reduced in situ to the target secondary amine.[6]
Synthesis Pathway Overview
The overall synthesis is divided into two primary stages:
-
Stage 1: Synthesis of 3-Ethylaniline from Benzene. This involves a Friedel-Crafts acylation, followed by nitration and subsequent reduction.
-
Stage 2: Synthesis of this compound via Reductive Amination. This involves the reaction of 3-ethylaniline with acetaldehyde in the presence of a reducing agent.
Below is a diagram illustrating the logical workflow of the synthesis process.
Caption: Logical workflow for the two-stage synthesis of this compound.
Experimental Protocols
Safety Precautions: This synthesis involves corrosive, flammable, and potentially toxic substances.[2][7][8] All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Stage 1: Synthesis of 3-Ethylaniline
This stage follows a known synthetic route to achieve the desired meta-substitution.[5]
-
Friedel-Crafts Acylation of Benzene:
-
To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride (CH₃COCl) at 0°C.
-
Add benzene to the mixture dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it over crushed ice and an aqueous HCl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield acetophenone.
-
-
Nitration of Acetophenone:
-
Add acetophenone to a flask containing concentrated sulfuric acid (H₂SO₄) at 0°C.
-
Slowly add a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid, keeping the temperature below 10°C.
-
Stir the mixture for 1-2 hours, then pour it onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 3-nitroacetophenone.
-
-
Reduction to 3-Ethylaniline:
-
Dissolve 3-nitroacetophenone in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (H₂) and stir vigorously at room temperature. The reaction is typically complete within 24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude 3-ethylaniline by vacuum distillation.
-
Stage 2: Synthesis of this compound via Reductive Amination
This procedure utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent for reductive aminations.[3]
-
Reaction Setup:
-
To a round-bottom flask, add 3-ethylaniline (1 equivalent) and a solvent such as dichloromethane (CH₂Cl₂).
-
Add acetaldehyde (CH₃CHO) (1.1 equivalents) to the solution and stir for 20-30 minutes to allow for the formation of the intermediate imine.
-
-
Reduction:
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the mixture in portions. The reaction is mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
The following table summarizes the key quantitative parameters and expected outcomes for the synthesis.
| Parameter | 3-Ethylaniline (Precursor) | This compound (Final Product) | Reference |
| Molecular Formula | C₈H₁₁N | C₁₀H₁₅N | [9] |
| Molar Mass | 121.18 g/mol | 149.24 g/mol | [1][9] |
| Appearance | Liquid | Colorless to yellowish liquid | [1][10] |
| Boiling Point | ~212 °C | ~216 °C | [1][10] |
| Density | ~0.975 g/mL at 25°C | ~0.938 g/mL at 25°C | [10] |
| Typical Yield | 60-70% (overall from benzene) | 80-90% (from 3-ethylaniline) |
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the positions of the ethyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic secondary amine N-H stretch (if any unreacted starting material is present) and C-N bonds.
Conclusion
The described two-stage protocol provides a reliable and reproducible method for the laboratory synthesis of this compound. The procedure employs standard organic chemistry techniques and offers good yields for both the precursor and the final product. Proper adherence to safety protocols is essential due to the hazardous nature of the reagents involved.
References
- 1. Diethylaniline - Wikipedia [en.wikipedia.org]
- 2. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Solved The synthesis of 3-ethylaniline from benzene The | Chegg.com [chegg.com]
- 5. quora.com [quora.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chembk.com [chembk.com]
- 8. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]
- 9. 3-Ethylaniline | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Ethylaniline 98 587-02-0 [sigmaaldrich.com]
Application Notes and Protocols for N,N-diethylaniline as a Co-initiator in Photosensitive Polymer Formulations
Introduction
These application notes provide a comprehensive overview of the use of N,N-diethylaniline as a co-initiator in the formulation of photosensitive polymers. While the initial topic of interest was N,3-diethylaniline, extensive research has revealed no specific information regarding its use as a precursor for photosensitive polymers. However, its isomer, N,N-diethylaniline, is a widely documented and utilized tertiary amine co-initiator in photopolymerization reactions. This document will therefore focus on the application of N,N-diethylaniline, a colorless to yellowish liquid, in the production of polymers for researchers, scientists, and drug development professionals.[1][2][3]
N,N-diethylaniline is a crucial component in many two-component and three-component photoinitiator systems.[4] It acts as an accelerator or a co-initiator, primarily in free-radical polymerization. When combined with a photosensitizer, such as camphorquinone (CQ) or benzophenone, and exposed to a suitable light source (e.g., UV or visible light), N,N-diethylaniline facilitates the generation of free radicals that initiate the polymerization of monomers like acrylates and methacrylates.[5][6]
Mechanism of Action
In a typical two-component photoinitiator system, the photosensitizer absorbs light and is promoted to an excited state. In this excited state, it can interact with the N,N-diethylaniline (a tertiary amine). The amine acts as an electron donor, leading to the formation of an exciplex (excited state complex). This exciplex then undergoes a proton transfer, generating a reactive free radical from the amine and a ketyl radical from the photosensitizer. The amine-derived radical is primarily responsible for initiating the polymerization chain reaction.
Quantitative Data Summary
The efficiency of N,N-diethylaniline as a co-initiator can be evaluated by measuring the degree of conversion (DC) and the maximum polymerization rate (Rp,max) of the monomer. The following tables summarize typical data obtained from photopolymerization studies of dental resins using different co-initiators.
Table 1: Degree of Conversion (DC) for a BisGMA/HEMA Dental Resin with Different Amine Co-initiators (0.5 wt%)
| Co-initiator | Degree of Conversion (%) after 600s |
| EDMAB | 68.2 |
| DMAEMA | 69.9 |
| TUMA | 65.2 |
Data adapted from a study on alternative co-initiators, providing a comparative context for amine performance.[4]
Table 2: Maximum Polymerization Rate (Rp,max) for a BisGMA/HEMA Dental Resin with Different Amine Co-initiators (0.5 wt%)
| Co-initiator | Maximum Polymerization Rate (s⁻¹) |
| EDMAB | 0.25 |
| DMAEMA | 0.21 |
| TUMA | 0.12 |
Data adapted from a study on alternative co-initiators, providing a comparative context for amine performance.[4]
Experimental Protocols
Protocol 1: Preparation of a Photosensitive Resin Formulation
This protocol describes the preparation of a model photosensitive resin formulation using N,N-diethylaniline as a co-initiator.
Materials:
-
Bisphenol A glycidyl methacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (CQ) - Photosensitizer
-
N,N-diethylaniline (DEA) - Co-initiator
-
Diphenyliodonium hexafluorophosphate (DPIHP) - Optional third component
-
Amber-colored glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
In an amber-colored glass vial, prepare the monomer mixture by combining BisGMA and TEGDMA in a 70:30 wt/wt ratio.
-
Add the photoinitiator system components to the monomer mixture. For a typical formulation, the concentrations are:
-
CQ: 0.5 wt%
-
DEA: 1.0 wt%
-
DPIHP: 0.5 wt% (if used)
-
-
Place a magnetic stir bar in the vial and seal it.
-
Stir the mixture in the dark at room temperature until all components are completely dissolved and a homogeneous, yellowish liquid is obtained.
-
Store the formulation in the dark at 4°C until use.
Protocol 2: Photopolymerization and Characterization
This protocol outlines the procedure for photopolymerization of the prepared resin and its characterization using Fourier-transform infrared (FTIR) spectroscopy to determine the degree of conversion.
Materials:
-
Prepared photosensitive resin formulation
-
FTIR spectrometer with an attenuated total reflectance (ATR) accessory
-
Dental curing light unit (e.g., LED, λ = 470 nm)
-
Molds (e.g., Teflon, 1 mm thick, 5 mm diameter)
-
Glass slides
-
Timer
Procedure:
-
Place a small amount of the un-cured resin on the ATR crystal of the FTIR spectrometer and record the spectrum. This will serve as the reference for the unpolymerized material. Pay close attention to the peak height of the methacrylate C=C absorption band at approximately 1638 cm⁻¹.
-
Fill the mold with the photosensitive resin and cover it with a glass slide to prevent oxygen inhibition.
-
Position the tip of the curing light guide as close as possible to the glass slide.
-
Irradiate the sample for the desired amount of time (e.g., 20, 40, or 60 seconds).
-
After curing, remove the polymerized sample from the mold.
-
Place the cured sample on the ATR crystal and record the FTIR spectrum.
-
The degree of conversion (DC) can be calculated using the following formula, based on the decrease in the peak height of the methacrylate C=C absorption band before and after curing, relative to an internal standard peak (e.g., the aromatic C=C peak at ~1608 cm⁻¹):
DC (%) = [1 - ( (Peak Height of 1638 cm⁻¹ after curing / Peak Height of 1608 cm⁻¹ after curing) / (Peak Height of 1638 cm⁻¹ before curing / Peak Height of 1608 cm⁻¹ before curing) )] x 100
Visualizations
Workflow for Two-Component Photoinitiated Polymerization
Caption: Workflow of a two-component photoinitiated radical polymerization.
This document provides a foundational understanding of the role and application of N,N-diethylaniline in the synthesis of photosensitive polymers. Researchers are encouraged to consult the primary literature for more specific and advanced applications.
References
- 1. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylaniline - Wikipedia [en.wikipedia.org]
- 3. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]
- 4. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Industrial Applications of N,3-Diethylaniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the industrial use of N,3-diethylaniline derivatives. These compounds are versatile intermediates with significant applications in the dye, pharmaceutical, and polymer industries, as well as in corrosion protection.
Application in Dye Synthesis
This compound derivatives are key precursors in the manufacture of a wide range of synthetic dyes, particularly azo and triphenylmethane dyes, which are valued for their vibrant colors and good fastness properties.[1] The presence of the diethylamino group acts as a powerful auxochrome, enhancing the color intensity of the dye molecule.
Application Note: Azo Dye Intermediate
N-ethyl-3-methylaniline is a crucial intermediate for producing various synthetic dyes used in the textile and printing industries. Its chemical structure allows for precise modifications, leading to specific color properties and stability in the final dye product.[1]
Table 1: Properties of Dyes Synthesized from this compound Derivatives
| Diazo Component | Coupling Agent | Dye Class | Color | λmax (nm) | Molar Extinction Coefficient (ε) |
| 3,5-dibromo-aminobenzaldehyde | 3-acetamido N,N-diethylaniline | Azo Disperse Dye | Not Specified | Bathochromic shift of ~10 nm with cyano group substitution | Not Specified |
Experimental Protocol: Synthesis of an Azo Dye using an Aniline Derivative
This protocol is adapted from the synthesis of methyl orange, a well-known azo dye, and can be modified for this compound derivatives.
Materials:
-
Sulfanilic acid
-
Sodium nitrite
-
N,N-dimethylaniline (can be substituted with an this compound derivative)
-
Sodium carbonate
-
Hydrochloric acid, concentrated
-
Acetic acid
-
Sodium hydroxide solution (1.0 M)
-
Ice
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Stirring apparatus
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Diazotization of Sulfanilic Acid:
-
In a 250 mL beaker, dissolve 1.73 g of sulfanilic acid and 0.5 g of sodium carbonate in 50 mL of water by gentle warming.
-
Cool the solution to room temperature and add a solution of 0.7 g of sodium nitrite in 5 mL of water.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Slowly, and with constant stirring, add 2 mL of concentrated hydrochloric acid to the cooled solution. A precipitate of the diazonium salt should form. Keep this suspension cold.
-
-
Preparation of the Coupling Component Solution:
-
In a separate flask, prepare a solution of 1.21 g of N,N-dimethylaniline in 1 mL of glacial acetic acid and 10 mL of water.
-
-
Coupling Reaction:
-
Slowly add the N,N-dimethylaniline solution to the cold diazonium salt suspension with continuous stirring.
-
A red-colored solution should form. Continue stirring in the ice bath for 10-15 minutes.
-
Slowly add 1.0 M sodium hydroxide solution until the solution is alkaline and the color changes to orange.
-
-
Isolation and Purification:
-
Heat the mixture to boiling to dissolve the precipitated dye.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel and wash with a small amount of cold water.
-
Recrystallize the crude product from a minimal amount of hot water to obtain purified methyl orange crystals.
-
Expected Outcome:
This procedure yields orange crystals of the azo dye. The yield and purity can be determined by standard analytical techniques.
Logical Workflow for Azo Dye Synthesis
Application as Corrosion Inhibitors
Aniline and its derivatives, including this compound compounds, are effective corrosion inhibitors for various metals and alloys, such as steel and zinc, particularly in acidic environments.[2][3] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The efficiency of inhibition is influenced by the electronic structure of the aniline derivative, with electron-donating groups generally enhancing performance.
Application Note: Corrosion Inhibition Mechanism
The corrosion inhibition mechanism of aniline derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be either physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor, or chemisorption, involving the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal atoms. This adsorbed layer acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion.
Table 2: Corrosion Inhibition Efficiency of Aniline Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) |
| N,N-Dimethylaniline | Zinc | 0.5 M H₂SO₄ | 60 mM | 28 | 93.51 |
| Aniline | A3 Steel | 5% HCl | Not Specified | Not Specified | Not Specified |
| p-Anisidine | Mild Steel | 3% HF | Not Specified | Not Specified | High |
| N,N-Dimethylaniline | Mild Steel | 3% HF | Not Specified | Not Specified | Moderate |
Note: The table presents data gathered from various sources. Direct comparative data for this compound derivatives under identical conditions was limited.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)
Materials:
-
Metal coupons (e.g., mild steel, zinc) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄)
-
This compound derivative (inhibitor)
-
Analytical balance
-
Beakers
-
Thermostatic water bath
-
Abrasive paper (various grits)
-
Acetone
-
Distilled water
Procedure:
-
Coupon Preparation:
-
Mechanically polish the metal coupons with successively finer grades of abrasive paper.
-
Degrease the coupons by washing with acetone.
-
Rinse with distilled water and dry thoroughly.
-
Accurately weigh each coupon using an analytical balance.
-
-
Corrosion Test:
-
Prepare solutions of the corrosive medium with and without various concentrations of the this compound derivative inhibitor.
-
Completely immerse the pre-weighed coupons in the test solutions in separate beakers.
-
Place the beakers in a thermostatic water bath at a constant temperature for a specified duration (e.g., 24 hours).
-
-
Post-Test Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products (e.g., by gentle brushing in a solution of the corrosive medium containing a small amount of inhibitor).
-
Rinse with distilled water, then acetone, and dry.
-
Reweigh the coupons accurately.
-
-
Calculation of Inhibition Efficiency:
-
Calculate the weight loss for each coupon.
-
The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where: W₀ = Weight loss in the absence of the inhibitor Wᵢ = Weight loss in the presence of the inhibitor
-
Logical Diagram of Corrosion Inhibition
Application in Pharmaceutical Synthesis
This compound and its derivatives serve as important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Their chemical structure provides a versatile scaffold for the construction of more complex molecules with therapeutic properties.[4] For instance, N,N-diethylaniline has been used in the synthesis of pharmaceuticals, although specific drug examples are not detailed in the provided search results. 2,6-diethyl aniline is a key raw material for various pharmaceutical products.[5]
Application Note: Pharmaceutical Intermediate
The reactivity of the amino group and the aromatic ring in this compound derivatives allows for a variety of chemical transformations, such as acylation, alkylation, and cyclization reactions, which are fundamental in building the molecular architecture of drugs.
Experimental Protocol: N-Alkylation of 2,6-Diethylaniline (A Key Step in Pharmaceutical Intermediate Synthesis)
This protocol describes a general method for the N-alkylation of 2,6-diethylaniline, which is a common reaction in the synthesis of pharmaceutical intermediates.[5]
Materials:
-
2,6-diethylaniline
-
Aldehyde (e.g., acetaldehyde)
-
Palladium on carbon (Pd/C) catalyst
-
Ammonium formate
-
2-Propanol
-
Water
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard reaction glassware (flask, condenser)
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Catalyst Activation:
-
In a reaction flask, add 0.5 mmol of Pd/C catalyst and 90 mL of 2-propanol.
-
Prepare a solution of 50 mmol of ammonium formate in 10 mL of water and add it to the flask.
-
Stir the mixture for 5 minutes to activate the catalyst.
-
-
N-Alkylation Reaction:
-
To the activated catalyst mixture, add 5 mmol of 2,6-diethylaniline and 5 mmol of the desired aldehyde.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, filter the mixture through celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dilute the residue with dichloromethane and wash with brine solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Ethyl Acetate/Cyclohexane).
-
Expected Outcome:
This procedure yields the N-alkylated derivative of 2,6-diethylaniline. The product can be characterized by spectroscopic methods such as NMR and mass spectrometry.
Toxicological Profile and Cellular Effects
Aniline and its derivatives can exhibit toxicity, and understanding their cellular effects is crucial for safe handling and for assessing their environmental impact. A key mechanism of toxicity for aniline derivatives is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cellular damage.[6]
Signaling Pathway: Aniline Derivative-Induced Oxidative Stress and Apoptosis
Aniline derivatives can be metabolized by enzymes such as cytochrome P450s to form reactive intermediates. These intermediates can undergo redox cycling, a process that generates superoxide radicals (O₂⁻•). The overproduction of ROS can overwhelm the cell's antioxidant defenses (e.g., superoxide dismutase, catalase, glutathione), leading to oxidative damage to lipids, proteins, and DNA. This damage can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately triggering programmed cell death (apoptosis).[6][7]
Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Cultured cells (e.g., hepatocytes)
-
This compound derivative (test compound)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
-
Positive control (e.g., H₂O₂)
-
Negative control (untreated cells)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture plate (e.g., 96-well plate for microplate reader analysis).
-
Allow the cells to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of the this compound derivative for a specified time period. Include positive and negative controls.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with PBS.
-
Add a working solution of DCFH-DA (typically 5-10 µM in serum-free medium or PBS) to each well.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
-
Measurement of Fluorescence:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add PBS or culture medium to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Alternatively, visualize the fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each treatment group.
-
Express the results as a fold change in fluorescence relative to the negative control.
-
Principle:
DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the level of intracellular ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical and experimental studies on the corrosion inhibition potentials of some purines for aluminum in 0.1 M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,3-Diethylaniline in Corrosion Inhibitor Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion poses a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a well-established and effective method for protecting metallic surfaces from corrosive environments. Aromatic amines, particularly aniline and its derivatives, have demonstrated considerable efficacy as corrosion inhibitors for various metals and alloys in acidic media.[1][2] The inhibitory action of these compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive solution.[3][4] This adsorption occurs through the interaction of the lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring with the metal's vacant d-orbitals.[1][4]
While N,3-diethylaniline is not as extensively studied as other isomers like N,N-diethylaniline, its structural similarity to known effective aniline-based inhibitors suggests its potential as a valuable component in corrosion-inhibiting formulations. These notes provide a comprehensive overview of the anticipated application and evaluation of this compound as a corrosion inhibitor, drawing upon data from closely related aniline derivatives.
Mechanism of Action
The primary mechanism by which aniline derivatives inhibit corrosion is through adsorption onto the metal surface. This process can be classified as either physisorption, chemisorption, or a combination of both.
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the protonated amine in acidic solutions.
-
Chemisorption: Involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the diethylaniline molecule and the vacant d-orbitals of the metal atoms. The π-electrons of the benzene ring can also participate in this bonding.[1]
The ethyl groups in this compound are electron-donating, which increases the electron density on the nitrogen atom and the aromatic ring, potentially enhancing its adsorption and corrosion inhibition efficiency compared to unsubstituted aniline.[3] The position of the ethyl groups on the ring (meta position) will also influence the steric effects and the overall orientation of the molecule on the metal surface.
Quantitative Data Summary
Direct quantitative data for this compound is limited in publicly available literature. However, the following tables summarize representative data for aniline and its N-alkylated derivatives, which can serve as a benchmark for evaluating the performance of this compound.
Table 1: Inhibition Efficiency of Aniline Derivatives for Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) | Reference |
| Aniline | 10 | 303 | 85.2 | [5] |
| N,N-Dimethylaniline | 10 | 303 | 92.8 | [5] |
| p-Toluidine | 5 | 303 | 95.0 | [1] |
| o-Phenylenediamine | 5 | 303 | 96.2 | [1] |
Table 2: Corrosion Rate of Mild Steel in the Presence of Aniline Inhibitors in 1 M HCl
| Inhibitor | Concentration (mM) | Temperature (K) | Corrosion Rate (mm/year) | Reference |
| Blank | 0 | 303 | 25.4 | [5] |
| Aniline | 10 | 303 | 3.76 | [5] |
| N,N-Dimethylaniline | 10 | 303 | 1.83 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound.
Weight Loss Measurement
This gravimetric method provides a straightforward determination of the average corrosion rate.
Protocol:
-
Coupon Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Abrade the surfaces with a series of emery papers (up to 1200 grit), wash with distilled water and acetone, dry, and weigh accurately.[6]
-
Test Solution: Prepare a 1 M HCl solution (or other corrosive medium of interest). Prepare a series of these solutions containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
Immersion Test: Immerse the prepared coupons in the test solutions, ensuring they are fully submerged and not in contact with each other. A blank test with no inhibitor should also be run.[6]
-
Duration: Maintain the immersion for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.
-
Post-Test Analysis: After the immersion period, retrieve the coupons, carefully remove the corrosion products by washing with a cleaning solution (e.g., a solution containing HCl and hexamine), rinse with distilled water and acetone, dry, and re-weigh.
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 * ΔW) / (D * A * T) where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These are typically performed using a three-electrode cell setup with a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
This technique determines the corrosion current density (i_corr) and provides information on whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.
Protocol:
-
Electrode Preparation: Prepare a mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss coupons.
-
Cell Setup: Place the three electrodes in the test solution (with and without the inhibitor) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculations:
-
Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor.
Protocol:
-
Cell Setup and Stabilization: Use the same three-electrode setup and allow the OCP to stabilize as in the potentiodynamic polarization experiment.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).
-
Calculations:
-
Inhibition Efficiency (IE%) : IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Visualizations
Caption: Workflow for evaluating corrosion inhibitor performance.
Caption: Proposed mechanism of corrosion inhibition by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,3-diethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N,3-diethylaniline synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific challenges that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I fix this?
A: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route. The two most common methods are reductive amination of m-ethylaniline with acetaldehyde and direct N-alkylation of m-ethylaniline with ethanol.
Potential Causes and Solutions:
-
Inactive Catalyst (Reductive Amination & N-Alkylation): The catalyst (e.g., Pd/C, Raney Nickel, zeolites) may be old, poisoned, or improperly activated.
-
Solution: Use fresh catalyst for each reaction. If using a heterogeneous catalyst like Pd/C, ensure it is properly handled and stored under an inert atmosphere. For reactions requiring catalyst activation, follow the specific activation protocol diligently.
-
-
Ineffective Reducing Agent (Reductive Amination): The reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, ammonium formate) may have decomposed.
-
Solution: Use a fresh batch of the reducing agent. Ensure it is stored in a desiccator, as many hydrides are moisture-sensitive.
-
-
Suboptimal Reaction Temperature:
-
Reductive Amination: While often performed at room temperature, some reactions may require gentle heating to proceed at a reasonable rate.
-
N-Alkylation with Ethanol: This method typically requires high temperatures (e.g., 200-300°C) and pressure. Insufficient heating will result in a very slow or stalled reaction.
-
Solution: Optimize the reaction temperature by performing small-scale trials at different temperatures.
-
-
Incorrect pH (Reductive Amination): The formation of the imine intermediate in reductive amination is pH-sensitive.
-
Solution: The reaction is typically carried out under neutral or weakly acidic conditions. If the reaction is not proceeding, check and adjust the pH.
-
-
Poor Quality Starting Materials: Impurities in m-ethylaniline or the alkylating agent can interfere with the reaction.
-
Solution: Use purified starting materials. m-Ethylaniline can be distilled before use.
-
Issue 2: Formation of Significant Byproducts
Q: My final product is contaminated with significant amounts of byproducts. How can I identify them and minimize their formation?
A: The most common byproduct is the over-alkylated tertiary amine, N,N-diethyl-3-ethylaniline. Another possibility, though generally less common with N-alkylation, is C-alkylation of the aromatic ring.
Byproduct Identification:
-
GC-MS Analysis: Gas chromatography-mass spectrometry is the most effective technique to separate and identify the components of your reaction mixture. By comparing the mass spectra with libraries, you can identify the main byproducts.
Minimizing Byproduct Formation:
-
Control Stoichiometry: To reduce the formation of the tertiary amine, use a strict 1:1 molar ratio of m-ethylaniline to the ethylating agent (acetaldehyde or ethanol). An excess of the ethylating agent will favor the formation of the dialkylated product.
-
Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can promote side reactions. Monitor the reaction progress using TLC or GC and stop the reaction once the starting material is consumed.
-
Choice of Catalyst: The selectivity of the reaction can be influenced by the catalyst. For example, certain zeolites can be selective for mono-alkylation.
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification methods?
A: The purification strategy will depend on the scale of your reaction and the nature of the impurities.
-
Extraction: After the reaction, a standard workup often involves neutralizing the reaction mixture (if acidic or basic catalysts were used) and extracting the product into an organic solvent like diethyl ether or dichloromethane. Washing the organic layer with brine can help remove water-soluble impurities.
-
Steam Distillation: For larger scale reactions, steam distillation can be an effective method to separate the volatile amine product from non-volatile impurities.
-
Fractional Distillation under Reduced Pressure: This is a highly effective method for purifying liquid amines. This compound has a high boiling point, so distillation under reduced pressure is necessary to prevent decomposition.
-
Column Chromatography: For small-scale reactions or to remove closely related impurities, column chromatography on silica gel can be employed. A mixture of hexane and ethyl acetate is a common eluent system.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high yield?
A1: Reductive amination of m-ethylaniline with acetaldehyde is often preferred for laboratory-scale synthesis as it typically proceeds under milder conditions (often at room temperature) and can be more selective towards the secondary amine product, thus leading to higher yields of this compound.[1][2] Direct alkylation with ethanol usually requires high temperatures and pressures, which may be more challenging to implement in a standard laboratory setting and can lead to more byproducts.[3]
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material (m-ethylaniline) and the appearance of the product.
Q3: What are the key safety precautions I should take during the synthesis of this compound?
A3:
-
Ventilation: Work in a well-ventilated fume hood, as anilines and their derivatives can be toxic if inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Anilines can be absorbed through the skin.
-
Handling Reagents: Handle all chemicals with care. Acetaldehyde is volatile and flammable. Reducing agents like sodium borohydride can react violently with water.
Q4: Can I use other ethylating agents besides ethanol and acetaldehyde?
A4: Yes, other ethylating agents like ethyl halides (e.g., ethyl iodide or ethyl bromide) can be used. However, this method often leads to a higher proportion of the over-alkylated tertiary amine and the formation of quaternary ammonium salts, which can complicate purification and lower the yield of the desired secondary amine.[1]
Quantitative Data
The following table summarizes typical reaction conditions and yields for the N-alkylation of anilines based on literature for analogous compounds. This data can serve as a starting point for optimizing the synthesis of this compound.
| Synthesis Method | Starting Materials | Catalyst/Reducing Agent | Temperature (°C) | Pressure | Typical Yield of Mono-alkylated Product | Reference |
| Reductive Amination | Aniline + Acetaldehyde | Pd/C + Ammonium Formate | Room Temp | Atmospheric | High | [2] |
| N-Alkylation | Aniline + Ethanol | Sulfuric Acid | 210 | ~2.5 MPa | ~60% | [4] |
| N-Alkylation | Aniline + Ethanol | Phosphorus Trichloride | 300 | ~9.8 MPa | 65-70% | [4] |
Experimental Protocols
Below are detailed experimental protocols adapted from literature for similar compounds, which can be used as a starting point for the synthesis of this compound.
Protocol 1: Reductive Amination of m-Ethylaniline with Acetaldehyde (Adapted from a similar procedure for N-ethyl-2,6-diethylaniline)
This protocol is adapted from a procedure for a similar compound and may require optimization.[1]
-
Catalyst Activation: In a round-bottom flask, suspend 10 mol% of Pd/C in a mixture of isopropanol and water (9:1 v/v). Stir the suspension for 5-10 minutes at room temperature.
-
Reaction Setup: To the catalyst suspension, add m-ethylaniline (1 equivalent) and acetaldehyde (1.2 equivalents).
-
Hydrogen Source: Slowly add ammonium formate (5-10 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Extraction: Combine the filtrate and washings, and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Direct N-Alkylation of m-Ethylaniline with Ethanol (Adapted from a similar procedure for N-ethylaniline)
This protocol involves high pressure and temperature and should only be performed with appropriate equipment.[4]
-
Reaction Setup: In a high-pressure autoclave, combine m-ethylaniline (1 equivalent), ethanol (1.5 equivalents), and a catalytic amount of a strong acid like sulfuric acid or a solid acid catalyst like a zeolite.
-
Reaction: Seal the autoclave and heat the reaction mixture to 200-300°C. The pressure will increase as the reaction proceeds. Maintain the temperature for several hours.
-
Cooling and Depressurization: After the reaction time, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Workup: Transfer the reaction mixture to a flask. Neutralize the acid catalyst with a base (e.g., sodium hydroxide solution).
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and purify the product by fractional distillation under reduced pressure.
Visualizations
DOT Script for Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
DOT Script for Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude N,3-diethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude N,3-diethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain several impurities depending on the synthetic route. Common synthesis involves the ethylation of m-ethylaniline. Potential impurities include:
-
Unreacted m-ethylaniline: Incomplete ethylation leads to the presence of the starting material.
-
Mono-ethylated intermediate (N-ethyl-3-ethylaniline): Partial ethylation results in this secondary amine.
-
Over-ethylated byproducts: Reaction of the ethylating agent with the solvent or other reactants can lead to various side products.
-
Oxidation and polymerization products: Anilines are susceptible to oxidation, which can form colored polymeric impurities, especially if exposed to air and light.[1]
Q2: What is the general workflow for purifying crude this compound?
A2: A typical purification workflow involves several steps to remove different types of impurities. The general sequence is as follows:
References
Common side products in the synthesis of N,3-diethylaniline and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N,3-diethylaniline.
Troubleshooting Guide
Issue 1: Low yield of this compound and presence of starting material (m-ethylaniline).
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. |
| - Increase Temperature: Gradually increase the reaction temperature. Note that excessive heat can lead to side product formation. | |
| - Insufficient Ethylating Agent: Ensure the molar ratio of the ethylating agent to m-ethylaniline is optimal. A slight excess of the ethylating agent may be required. | |
| Poor Quality Reagents | - Verify Reagent Purity: Use freshly distilled m-ethylaniline and a high-purity ethylating agent. |
| Catalyst Deactivation | - Use Fresh Catalyst: If using a solid-supported or reusable catalyst, ensure it is active. Consider regenerating or replacing the catalyst. |
Issue 2: Presence of N-ethyl-m-ethylaniline (mono-ethylated product) in the final product.
| Possible Cause | Suggested Solution |
| Insufficient Ethylating Agent | - Increase Molar Ratio: Increase the molar equivalents of the ethylating agent to favor di-alkylation. |
| Suboptimal Reaction Conditions | - Optimize Temperature and Time: A higher temperature and longer reaction time can promote the second ethylation step. |
| Steric Hindrance | - While less common for ethyl groups, significant steric hindrance could slow the second alkylation. Evaluate the catalyst and solvent system to ensure they facilitate the reaction. |
Issue 3: Formation of unknown isomers or C-alkylated byproducts.
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | - Lower Reaction Temperature: High temperatures can promote C-alkylation on the aromatic ring.[1][2] |
| Strong Acid Catalyst | - Use a Milder Catalyst: Strong Lewis or Brønsted acids can catalyze ring alkylation.[2] Consider heterogeneous catalysts or alternative synthetic routes like reductive amination.[3] |
| Rearrangement Reactions | - Control Temperature: Avoid excessive heating which can lead to rearrangement of the ethyl groups.[2] |
Issue 4: Formation of quaternary ammonium salts.
| Possible Cause | Suggested Solution |
| Excessive Ethylating Agent | - Control Stoichiometry: Use a carefully controlled molar ratio of the ethylating agent. Over-alkylation to the quaternary salt is a known challenge in N-alkylation of anilines.[3] |
| Highly Reactive Ethylating Agent | - Choose a Less Reactive Agent: Reagents like diethyl sulfate are highly reactive and may increase the likelihood of quaternary salt formation. Consider using ethanol with a suitable catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products arise from incomplete or over-alkylation. These include the starting material, m-ethylaniline (under-alkylation), and the mono-alkylated intermediate, N-ethyl-m-ethylaniline.[4] In some cases, C-alkylation of the aromatic ring can occur, leading to isomeric impurities.[1][2] With highly reactive ethylating agents, the formation of the corresponding quaternary ammonium salt is also possible.[3]
Q2: How can I minimize the formation of the mono-ethylated side product?
A2: To minimize the formation of N-ethyl-m-ethylaniline, you can adjust the reaction stoichiometry by increasing the molar ratio of the ethylating agent to the starting m-ethylaniline. Additionally, optimizing the reaction conditions, such as increasing the temperature or prolonging the reaction time, can drive the reaction towards the desired di-ethylated product.
Q3: What is C-alkylation and how can I avoid it?
A3: C-alkylation is the undesirable alkylation of the aromatic ring instead of the nitrogen atom. This side reaction is often promoted by strong acid catalysts and high temperatures.[1][2] To avoid C-alkylation, consider using milder reaction conditions and alternative catalytic systems, such as heterogeneous catalysts. Reductive amination of m-ethylaniline with acetaldehyde is another synthetic route that can circumvent this issue.[3]
Q4: Is it possible to form a quaternary ammonium salt? How can I prevent this?
A4: Yes, the formation of a quaternary ammonium salt is a potential side reaction, especially when using an excess of a highly reactive ethylating agent.[3] To prevent this, it is crucial to have precise control over the stoichiometry of your reactants.
Q5: What purification methods are effective for removing common side products?
A5: Fractional distillation is a common method for separating this compound from lower-boiling impurities like m-ethylaniline and higher-boiling impurities. Column chromatography can also be effective for separating products with different polarities. For removing primary and secondary amine impurities, treatment with acetic anhydride followed by distillation can be employed.[5]
Experimental Protocols
Protocol 1: Reductive Amination for this compound Synthesis
This method offers high selectivity and avoids many of the side products associated with direct alkylation.[3]
-
Reaction Setup: To a round-bottom flask, add m-ethylaniline (1 equivalent) and a suitable solvent such as methanol or isopropanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).
-
Reagent Addition: Add acetaldehyde (2.2 equivalents) to the mixture.
-
Hydrogenation: The flask is then placed under a hydrogen atmosphere (balloon or Parr shaker) and stirred vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is filtered through celite to remove the Pd/C catalyst. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in a Typical N-Alkylation of an Aniline Derivative
| Molar Ratio (Ethylating Agent:Aniline) | Temperature (°C) | Reaction Time (h) | Desired Product (%) | Mono-alkylated (%) | Starting Material (%) | Other Side Products (%) |
| 1:1 | 150 | 4 | 45 | 40 | 10 | 5 |
| 2.5:1 | 150 | 4 | 85 | 10 | <1 | 4 |
| 2.5:1 | 180 | 8 | 92 | 3 | <1 | 4 |
| 3:1 | 180 | 8 | 90 | 2 | <1 | 8 (includes C-alkylation and quaternary salt) |
Note: This table presents representative data to illustrate general trends in aniline alkylation and is not based on specific experimental results for this compound.
Visualizations
Caption: Logical workflow of this compound synthesis and side product formation.
References
Technical Support Center: Optimizing N,3-Diethylaniline Alkylation
Welcome to the technical support center for the alkylation of N,3-diethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the alkylation of this compound.
| Problem | Potential Causes | Solutions |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may be poisoned or not activated properly. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Poor Quality Reagents: this compound, alkylating agent, or solvent may contain impurities. 4. Inappropriate Base: The base may not be strong enough to deprotonate the amine. | 1. Catalyst Handling: Use fresh catalyst and ensure proper activation procedures are followed. Consider catalysts like copper-chromite or iridium complexes for alcohol-based alkylations. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. For instance, some N-alkylations of anilines are conducted at temperatures around 110-140°C.[1] 3. Purify Reagents: Purify starting materials via distillation or recrystallization. Use anhydrous solvents. 4. Select a Stronger Base: If using an alcohol as the alkylating agent, a strong base like potassium tert-butoxide (tBuOK) is often required.[1][2][3] For alkyl halides, sodium hydride (NaH) can be effective.[4] |
| Formation of Poly-alkylated Byproducts | 1. Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting aniline, leading to further alkylation. 2. Excess Alkylating Agent: Using a large excess of the alkylating agent drives the reaction towards poly-alkylation. | 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the this compound relative to the alkylating agent. 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. 3. Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or GC-MS to stop the reaction once the desired product is formed. |
| Poor Regioselectivity (C-Alkylation vs. N-Alkylation) | 1. Reaction Conditions Favoring Friedel-Crafts Alkylation: Certain catalysts and conditions can promote alkylation on the aromatic ring.[5][6] 2. High Temperatures: Higher temperatures can sometimes favor C-alkylation.[7] | 1. Catalyst Choice: For N-alkylation, catalysts known to favor this transformation, such as certain copper or iridium[2][3] complexes, should be used. For ortho-C-alkylation, aluminum anilide type catalysts can be employed.[7] 2. Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and N-alkylation selectivity. |
| Difficult Product Purification | 1. Similar Polarity of Products and Byproducts: Close Rf values on TLC or similar retention times in column chromatography. 2. Formation of Emulsions during Workup: Can make phase separation challenging. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. Derivatization of the amine to an amide can sometimes aid in separation. 2. Workup Modification: Use brine washes to break emulsions. Alternatively, filtration through celite can be effective.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common alkylating agents for this compound?
A1: The choice of alkylating agent is crucial and depends on the desired product and reaction scale.
-
Alkyl Halides (e.g., iodoethane, bromoethane): These are highly reactive and commonly used in laboratory settings. However, they can lead to over-alkylation and produce salt byproducts.
-
Alcohols (e.g., ethanol, benzyl alcohol): These are considered "green" and cost-effective alternatives to alkyl halides.[2] They require a catalyst, often a transition metal complex, to facilitate the reaction via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[2]
-
Olefins (e.g., ethylene): Used in industrial-scale processes, often in the vapor phase at high temperatures and pressures with specific catalysts to achieve selective alkylation.[7][8]
Q2: How do I choose the right catalyst for the N-alkylation of this compound with an alcohol?
A2: Several catalytic systems can be effective for the N-alkylation of anilines with alcohols.
-
Copper-based catalysts (e.g., Copper-Chromite, CuCl₂): These are often used for N-alkylation with alcohols.[9]
-
Iridium and Ruthenium NHC (N-Heterocyclic Carbene) Complexes: These have shown high efficiency for the N-alkylation of a wide range of anilines with alcohols, often under relatively mild conditions.[2][3]
-
Cobalt-based catalysts: Recent research has explored the use of more abundant and less expensive transition metals like cobalt for this transformation.[1]
Q3: What is the role of the base in the N-alkylation reaction?
A3: The base plays a critical role, particularly when using alcohols as alkylating agents. A strong base, such as potassium tert-butoxide (tBuOK), is often necessary to deprotonate the alcohol, making it a better nucleophile, and to facilitate the catalytic cycle.[1][2][3] When using alkyl halides, a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the aniline, increasing its nucleophilicity.[4]
Q4: Can C-alkylation occur on the aromatic ring of this compound?
A4: Yes, C-alkylation, particularly at the positions ortho to the amino group, is a potential side reaction. This is a type of Friedel-Crafts alkylation.[5] The selectivity between N- and C-alkylation is influenced by the catalyst, solvent, and temperature.[7] For instance, aluminum anilide catalysts are known to promote ortho-alkylation.[7]
Q5: How can I monitor the progress of my alkylation reaction?
A5: Regular monitoring is key to achieving optimal results and preventing byproduct formation.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting material and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion and the relative amounts of different products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and product distribution.[2][3]
Experimental Protocols
General Protocol for N-Alkylation with an Alcohol using an Iridium Catalyst
This protocol is a generalized procedure based on modern catalytic methods for N-alkylation of anilines.[2][3]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the alcohol (1.2-1.5 mmol), a strong base such as potassium tert-butoxide (1.5 mmol), and the iridium catalyst (e.g., [IrCl₂(Cp*)]₂ with an appropriate NHC ligand, 0.5-1.0 mol%).
-
Solvent: Add an anhydrous solvent (e.g., toluene, 2 mL).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 120°C) and stir for the required time (e.g., 20-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove solid residues. The filtrate can then be concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: A generalized experimental workflow for the N-alkylation of this compound.
Caption: A decision tree for troubleshooting low yield in this compound alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DE2426395C3 - Process for the preparation of diethylaniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 9. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar [semanticscholar.org]
Troubleshooting guide for failed N,3-diethylaniline reactions
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues during the synthesis of N,3-diethylaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am getting a very low yield or no this compound product. What are the common causes?
Answer:
Low to no product yield in the synthesis of this compound can stem from several factors, depending on your chosen synthetic route. Here are the most common issues:
-
Poor Quality of Starting Materials: 3-Ethylaniline can oxidize and darken on storage. Impurities in the starting material can interfere with the reaction. Similarly, the ethylating agent (e.g., ethyl iodide, diethyl sulfate) should be pure.
-
Insufficient Reaction Temperature or Time: N-alkylation of anilines can be slow. If the temperature is too low or the reaction time too short, the conversion will be minimal. For instance, heating aniline hydrochloride with ethanol requires temperatures around 180°C for several hours[1].
-
Inappropriate Base: For reactions involving ethyl halides, a base is required to neutralize the HX acid formed. If the base is too weak or not sufficiently soluble in the reaction medium, it cannot effectively drive the reaction forward. Common bases include potassium carbonate or triethylamine.
-
Catalyst Deactivation (for reductive amination): If you are performing a reductive amination with acetaldehyde, the catalyst (e.g., Pd/C) can be poisoned by impurities in the starting materials or solvent[2].
-
Lewis Acid-Base Interaction (in Friedel-Crafts type reactions): It is important to note that Friedel-Crafts alkylation methods are generally unsuitable for anilines. The lone pair on the nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired reaction[3][4][5].
Question 2: My reaction produces a significant amount of the mono-ethylated byproduct (N-ethyl-3-ethylaniline) instead of the desired N,N-diethyl product. How can I improve the selectivity?
Answer:
Formation of the mono-alkylated product is a common challenge in the direct alkylation of primary amines[6]. The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a mixture of products[6]. To favor the formation of the tertiary amine, this compound, consider the following strategies:
-
Increase the Stoichiometry of the Ethylating Agent: Use a larger excess of the ethylating agent (e.g., 2.5 to 3 equivalents or more of ethyl iodide). This increases the probability of the mono-ethylated intermediate reacting a second time.
-
Elevate the Reaction Temperature: Higher temperatures can help push the reaction to completion and favor the formation of the thermodynamically more stable tertiary amine.
-
Choose a More Reactive Ethylating Agent: Diethyl sulfate is often more reactive than ethyl bromide or ethyl iodide and can lead to higher degrees of alkylation.
-
Alternative Synthetic Route: The most reliable method to avoid mixtures of mono- and di-alkylated products is to use reductive amination[7][8]. Reacting N-ethyl-3-ethylaniline with one equivalent of acetaldehyde under reductive conditions will selectively yield the desired tertiary amine.
Question 3: I am observing the formation of a solid precipitate in my reaction, which is not my product. What could it be?
Answer:
The formation of an unexpected precipitate often points to side reactions. One of the most common is the formation of quaternary ammonium salts[2]. This occurs when the desired tertiary amine product (this compound) acts as a nucleophile and reacts with another molecule of the ethylating agent.
-
Over-alkylation: This "runaway" reaction is more likely when using highly reactive alkylating agents, high temperatures, and long reaction times[6].
-
Minimizing Quaternary Salt Formation: To avoid this, carefully control the stoichiometry of your reactants. Using a slight excess of the aniline starting material relative to the alkylating agent can help, although this may lead to incomplete conversion. The best approach is to monitor the reaction closely (e.g., by TLC or GC) and stop it once the tertiary amine is the major product.
Question 4: My final product is a dark, oily substance that is difficult to purify. What are the recommended purification methods?
Answer:
Anilines, in general, are prone to air oxidation, which can result in dark, tarry impurities. Effective purification is crucial to obtain pure this compound.
-
Aqueous Workup: After the reaction, a standard aqueous workup is typically performed. This involves quenching the reaction, extracting the product into an organic solvent (like dichloromethane or ether), washing with water and brine, and then drying the organic layer[2]. An acidic wash (e.g., with dilute HCl) can remove unreacted primary and secondary amines, but your tertiary amine product will also form a salt and move to the aqueous layer. Subsequent basification (e.g., with NaOH) will regenerate the free amine for extraction.
-
Distillation: Vacuum distillation is a highly effective method for purifying liquid anilines. Collect the fraction that boils at the expected temperature for this compound.
-
Column Chromatography: If distillation is not feasible or does not provide sufficient purity, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of ethyl acetate and hexane, is typically effective[2].
-
Decolorization: If the product is dark due to oxidation, you can try treating a solution of the crude product with activated carbon before the final purification step.
Comparative Summary of N-Alkylation Methods
| Method | Advantages | Disadvantages | Key Considerations |
| Direct Alkylation with Alkyl Halides | Simple procedure, readily available reagents. | Difficult to control selectivity, risk of over-alkylation to quaternary salts, formation of acidic byproducts.[6] | Requires a base, careful control of stoichiometry and temperature is crucial. |
| Reductive Amination with Aldehydes/Ketones | High selectivity for mono- or di-alkylation, milder reaction conditions, avoids quaternary salt formation.[7][8][9] | Requires a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, or H₂/catalyst), imine formation can be slow. | The choice of reducing agent is important; some are sensitive to pH.[8] |
| Alkylation with Alcohols | Alcohols are inexpensive and environmentally benign alkylating agents, produces water as the only byproduct. | Requires high temperatures and a catalyst (e.g., transition metal complexes), can have selectivity issues.[10] | Catalyst selection is key to achieving good yields and selectivity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Alkylation
This protocol is based on general procedures for the N-alkylation of anilines.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethylaniline (1.0 eq), anhydrous potassium carbonate (3.0 eq), and a suitable solvent such as acetonitrile or DMF.
-
Addition of Alkylating Agent: While stirring, add ethyl iodide (2.5 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC or GC. The reaction may take several hours to reach completion.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water (3x) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or silica gel column chromatography.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol is adapted from methods for the reductive amination of anilines with aldehydes[2][7].
-
Reaction Setup: In a round-bottom flask, dissolve 3-ethylaniline (1.0 eq) and acetaldehyde (2.2 eq) in a solvent such as methanol or 1,2-dichloroethane.
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine/iminium ion.
-
Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography.
Diagrams
Caption: Troubleshooting workflow for failed this compound reactions.
References
- 1. prepchem.com [prepchem.com]
- 2. jocpr.com [jocpr.com]
- 3. quora.com [quora.com]
- 4. organic chemistry - Why doesn’t aniline undergo Friedel-Crafts alkylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and proper storage of N,3-diethylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of N,3-diethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic compound with the molecular formula (C₂H₅)₂NC₆H₅. It appears as a colorless to yellowish liquid.[1][2] It serves as a precursor in the synthesis of various dyes and other commercial products.[2]
Q2: What are the primary stability concerns with this compound?
A2: this compound is sensitive to light and air.[3] Exposure to these elements can lead to oxidation and degradation, often indicated by a color change from colorless/pale yellow to brown.[3] It is also incompatible with strong oxidizing agents and strong acids.[4]
Q3: How should this compound be properly stored?
A3: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[3]
Q4: What are the known decomposition products of this compound?
A4: Under oxidative conditions, this compound can undergo N-dealkylation and oxidation of the aromatic ring. Mass spectrometry studies on diethylaniline derivatives show complex fragmentation patterns, indicating various potential degradation products.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experiments.
| Problem | Possible Cause | Recommended Solution |
| Color of this compound has darkened to yellow or brown. | Exposure to air and/or light, leading to oxidation. | For non-critical applications, the material may still be usable. However, for sensitive reactions, purification by distillation under reduced pressure is recommended. To prevent future discoloration, store the reagent under an inert atmosphere (e.g., nitrogen or argon) and in an amber glass bottle. |
| Inconsistent reaction yields or unexpected side products. | Use of degraded this compound containing impurities. | Verify the purity of the this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If impurities are detected, purify the reagent by fractional distillation. Always use freshly distilled or a newly opened bottle of high-purity this compound for sensitive applications. |
| Formation of a precipitate when mixing this compound with other reagents. | Incompatibility with the reaction components, such as strong acids or oxidizing agents. | This compound is a base and will react with acids to form salts, which may precipitate depending on the solvent. It is also readily oxidized. Ensure compatibility with all reagents and solvents before mixing. |
| Difficulty in removing this compound from the reaction mixture. | Its basic nature and relatively high boiling point can make extraction and purification challenging. | Acid-base extraction is an effective method. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the aniline and extract it into the aqueous phase. The aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent. |
Data on Stability
| Condition | Effect on Stability | Recommendations |
| Light Exposure | Prone to photodecomposition, leading to discoloration and impurity formation. | Store in amber glass bottles or in the dark. |
| Air Exposure | Susceptible to oxidation, resulting in a color change to yellow or brown. | Store under an inert atmosphere (nitrogen or argon). Keep containers tightly sealed. |
| Elevated Temperature | Accelerated degradation can occur. | Store in a cool place, away from heat sources. |
| Contact with Strong Oxidizing Agents | Reacts vigorously, potentially leading to hazardous situations. | Avoid contact with peroxides, permanganates, etc. |
| Contact with Strong Acids | Forms salts in exothermic reactions. | Avoid direct mixing with concentrated acids. |
Experimental Protocols
Protocol for Assessing the Purity of this compound by Gas Chromatography (GC-FID)
Objective: To determine the purity of an this compound sample and identify the presence of potential impurities.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column)
-
Volumetric flasks and syringes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis of impurities is required.
-
-
GC-FID Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Analysis:
-
Inject the prepared samples into the GC.
-
Record the chromatograms.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Identify potential impurities by comparing their retention times with known standards or by using a mass spectrometer (GC-MS) for identification.
-
General Protocol for Accelerated Stability Testing
This protocol is based on the principles outlined in the ICH guidelines for stability testing and can be adapted to study the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under accelerated conditions of temperature and light to predict its shelf-life and identify potential degradation products.
Materials:
-
High-purity this compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a light source conforming to ICH Q1B guidelines
-
Inert, transparent containers (e.g., quartz cuvettes) for photostability studies
-
Amber glass vials for thermal stability studies
-
Analytical instrumentation for purity and degradation product analysis (e.g., HPLC-UV, GC-FID, LC-MS)
Procedure:
-
Sample Preparation:
-
Dispense the high-purity this compound into several amber glass vials for thermal stability testing and into transparent, inert containers for photostability testing.
-
Seal the containers, leaving some with a normal atmosphere and others purged with an inert gas (e.g., nitrogen) to assess the effect of oxygen.
-
-
Stress Conditions:
-
Thermal Stability: Place the amber vials in stability chambers at various elevated temperatures (e.g., 40 °C, 50 °C, 60 °C) and controlled humidity (e.g., 75% RH).
-
Photostability: Expose the transparent containers to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks for accelerated thermal stability; and after the full light exposure for photostability).
-
-
Analysis:
-
At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Purity: Use a validated stability-indicating HPLC or GC method to determine the percentage of remaining this compound.
-
Degradation Products: Identify and quantify any degradation products formed using LC-MS or GC-MS.
-
-
-
Data Evaluation:
-
Plot the concentration of this compound against time for each temperature condition.
-
Determine the degradation rate constant at each temperature.
-
Use the Arrhenius equation to estimate the shelf-life at the recommended storage temperature.
-
For photostability, compare the degradation in the light-exposed samples to the dark control to assess the impact of light.
-
Visualizations
Caption: Workflow for Proper Storage and Handling of this compound.
Caption: Troubleshooting Guide for this compound Discoloration.
References
- 1. researchgate.net [researchgate.net]
- 2. Diethylaniline - Wikipedia [en.wikipedia.org]
- 3. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N,3-Diethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing color impurities from N,3-diethylaniline. While pure this compound is a colorless to pale yellow liquid, commercial grades or products from synthesis may contain colored impurities.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample colored?
A1: The presence of color in this compound is typically due to the formation of oxidized or polymeric impurities.[1] Anilines, in general, are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. The resulting degradation products are often highly colored.
Q2: What are the common methods for removing color impurities from this compound?
A2: The most common and effective methods for decolorizing this compound and related aromatic amines include:
-
Treatment with Activated Carbon: Activated carbon is a highly effective adsorbent for removing colored organic impurities.[5][6][7][8][9][10]
-
Distillation: Vacuum distillation is a standard method for purifying liquid compounds like this compound and can effectively separate it from less volatile colored impurities.
-
Chromatography: For small-scale purification or when high purity is required, column chromatography (either normal or reversed-phase) can be employed to remove colored by-products.[9][11]
Q3: Is it necessary to remove color impurities before using this compound in a reaction?
A3: The necessity of removing color impurities depends on the specific application. For many synthetic purposes, minor color may not interfere with the reaction. However, for applications requiring high purity, such as in the synthesis of pharmaceuticals or dyes where color specifications are critical, purification is essential. Impurities can also potentially interfere with catalytic processes or lead to unwanted side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent color after a single activated carbon treatment. | Insufficient amount of activated carbon used. | Increase the amount of activated carbon in small increments. Be aware that excessive use can lead to loss of the desired product.[10] |
| Ineffective mixing or insufficient contact time. | Ensure vigorous stirring and allow for adequate contact time (typically 15-30 minutes) at a slightly elevated temperature. | |
| The nature of the impurity is not well-adsorbed by carbon. | Consider an alternative purification method such as distillation or chromatography. | |
| Product is colored after distillation. | Co-distillation of a colored impurity. | Ensure the distillation is performed under vacuum to lower the boiling point and minimize thermal degradation. Use a fractionating column for better separation. |
| Thermal decomposition during distillation. | Use a lower distillation temperature by applying a higher vacuum. Distilling from zinc dust can sometimes prevent oxidation during distillation.[12] | |
| Low recovery of this compound after purification. | Adsorption of the product onto the activated carbon. | Use the minimum effective amount of activated carbon.[10] |
| Multiple purification steps leading to cumulative losses. | Optimize the purification workflow to minimize the number of transfers and steps. |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol describes the general procedure for removing colored impurities from this compound using activated carbon.
-
Dissolution: Dissolve the colored this compound in a suitable, low-boiling point organic solvent (e.g., ethanol, methanol, or dichloromethane). The choice of solvent will depend on the subsequent steps in your workflow.
-
Addition of Activated Carbon: To the solution, add a small amount of activated carbon (typically 1-5% by weight of the this compound). For a starting point, use the tip of a spatula.[10]
-
Heating and Stirring: Gently heat the mixture to a temperature just below the boiling point of the solvent while stirring continuously for 15-30 minutes. Avoid boiling if the solvent is volatile to prevent boiling over.[10]
-
Hot Filtration: To remove the activated carbon, perform a hot filtration through a fluted filter paper or a pad of celite. This step should be done quickly to prevent the product from crystallizing in the funnel if a solid at room temperature. For liquid this compound, this is less of a concern.
-
Solvent Removal: Remove the solvent from the filtrate by rotary evaporation to obtain the decolorized this compound.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying larger quantities of this compound and removing non-volatile colored impurities.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Place the colored this compound into the distillation flask. Adding a few boiling chips or a magnetic stir bar is recommended for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of N,N-diethylaniline is 217 °C at atmospheric pressure.[3] Discard any initial lower-boiling fractions and the higher-boiling colored residue.
-
Storage: Store the purified, colorless this compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent discoloration.
Quantitative Data
The following table summarizes the adsorption capacity of activated carbon for aniline from aqueous solutions, which can provide a general reference for its effectiveness. Note that the specific adsorption capacity for color impurities in neat or organic solutions of this compound may vary.
| Adsorbent | Adsorbate | Adsorption Capacity (mg/g) | Conditions | Reference |
| Activated Carbon Fiber | Aniline | 72 | pH neutral, 9 min contact time | [5] |
| Activated Carbon | Aniline | 38.21 | pH 6 | [7] |
| Activated Carbon | Aniline | 34.1 | pH 2 | [7] |
| Activated Carbon Nanoparticles | Aniline | 77.2 | pH 8, 30 min sonication | [13] |
| Microwave Heated Activated Carbon Nanoparticles | Aniline | 155.8 | pH 8, 30 min sonication | [13] |
Visualizations
Caption: Workflow for the decolorization of this compound using activated carbon.
Caption: Workflow for the purification of this compound by vacuum distillation.
References
- 1. Diethylaniline - Wikipedia [en.wikipedia.org]
- 2. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Experimental Studies on the Treatment of Aniline Wasterwater by Activated Carbon Fiber | Scientific.Net [scientific.net]
- 6. Ozonation of aniline promoted by activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Removal of Aniline from Water by Activated Carbon-Activated Carbon-Henan Jinfeng Environmental Protection Engineering Co., Ltd [activatedcarbonjf.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. biotage.com [biotage.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jocpr.com [jocpr.com]
- 12. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 13. amecj.com [amecj.com]
Catalyst selection and optimization for N,3-diethylaniline synthesis
Technical Support Center: Synthesis of N,3-diethylaniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the selection and optimization of catalysts for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of this compound typically starts from 3-ethylaniline[1]. The main challenge is the selective addition of an ethyl group to the nitrogen atom. Common methods include:
-
Reductive Amination: This involves reacting 3-ethylaniline with acetaldehyde in the presence of a reducing agent and a catalyst, such as Palladium on carbon (Pd/C) with a hydrogen source. This method is often preferred for its high selectivity and mild reaction conditions[2].
-
Direct Alkylation with Ethanol: 3-Ethylaniline can be reacted directly with ethanol, which acts as the ethylating agent, over a heterogeneous catalyst at elevated temperatures. Catalysts like Raney Nickel, zeolites, or mixed metal oxides are often used for this vapor-phase or liquid-phase reaction[3][4]. This approach is atom-economical but may require higher temperatures and pressures, potentially leading to more byproducts[5].
Q2: Which catalysts are most effective for this synthesis?
A2: Catalyst selection is critical and depends on the chosen synthetic route.
-
For reductive amination , heterogeneous noble metal catalysts are highly effective. Palladium on carbon (Pd/C) is a common choice, often used with a hydrogen donor like ammonium formate or hydrogen gas[2].
-
For direct alkylation with ethanol , various catalysts have shown effectiveness in related aniline alkylations. Raney Nickel is a classic choice for reductive alkylation processes[3][6]. Mixed metal oxide systems, such as Zn-Mn ferrospinels (Zn₁₋ₓMnₓFe₂O₄) , have also been successfully used for the N-alkylation of aniline with ethanol in the vapor phase, showing high selectivity for mono-ethylation at specific compositions[4].
Q3: What are the typical reaction conditions?
A3: Reaction conditions are highly dependent on the catalyst and ethylating agent.
-
Reductive amination with acetaldehyde/Pd/C can often proceed under mild conditions, sometimes even at room temperature, and typically at atmospheric pressure[2].
-
Direct alkylation with ethanol generally requires more forcing conditions. For example, using a ZnFe₂O₄ catalyst, optimal conditions for N-ethylaniline synthesis were found to be a temperature of 230°C, an ethanol-to-aniline molar ratio of 6, and a specific weight hourly space velocity[4]. High-pressure autoclaves may be necessary when using ethanol at temperatures above its boiling point to maintain it in the liquid phase[5][7].
Q4: What are the major byproducts, and how can their formation be minimized?
A4: The primary byproduct of concern is the over-alkylation product, N,N,3-triethylaniline, and potentially the formation of quaternary ammonium salts. C-alkylation on the aromatic ring is also a possible side reaction, though less common under typical N-alkylation conditions.
To minimize byproducts:
-
Control Stoichiometry: Use a carefully controlled molar ratio of the ethylating agent to 3-ethylaniline. An excess of the ethylating agent will favor the formation of the undesired tertiary amine.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC. Stopping the reaction once the starting material is consumed can prevent further alkylation of the desired product. Lowering the temperature can also increase selectivity.
-
Catalyst Choice: Some catalysts exhibit higher selectivity for mono-alkylation. For instance, ferrospinel systems with low manganese substitution were found to be highly selective for N-ethylaniline over N,N-diethylaniline[4].
Catalyst Performance Data
The following table summarizes data adapted from the N-alkylation of aniline with ethanol over a ferrospinel catalyst system, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Catalyst Composition and Temperature on Aniline Ethylation [4]
| Catalyst (Zn₁₋ₓMnₓFe₂O₄) | Temperature (°C) | Aniline Conversion (%) | N-Ethylaniline Selectivity (%) | N,N-Diethylaniline Selectivity (%) |
|---|---|---|---|---|
| x = 0 (ZnFe₂O₄) | 230 | 54.6 | 97.0 | 3.0 |
| x = 0.25 | 230 | 50.1 | 96.2 | 3.8 |
| x = 0.50 | 230 | 45.3 | 94.5 | 5.5 |
| x = 0.75 | 230 | 42.1 | 92.1 | 7.9 |
| x = 1.0 (MnFe₂O₄) | 230 | 38.4 | 89.8 | 10.2 |
Data adapted for illustration from a study on aniline alkylation.
Experimental Protocols
Protocol 1: Reductive Amination using Pd/C and Acetaldehyde
This protocol is a representative procedure based on the N-alkylation of similar aniline derivatives[2].
Materials:
-
3-Ethylaniline
-
Acetaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
2-Propanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Catalyst Activation: In a round-bottom flask, add 10% Pd/C (0.1 equivalents). Prepare a solution of ammonium formate (10 equivalents) in water and add it to the flask. To this, add 2-propanol (a 9:1 v/v ratio of 2-propanol to water is effective)[2]. Stir the mixture for 5-10 minutes at room temperature to activate the catalyst.
-
Reactant Addition: Add 3-ethylaniline (1 equivalent) to the reaction mixture, followed by the slow, dropwise addition of acetaldehyde (1 equivalent).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes[2].
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of 2-propanol or DCM.
-
Extraction: Remove the solvent from the filtrate under reduced pressure. Dilute the residue with DCM and wash with a brine solution. Separate the organic layer.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can then be purified by silica gel column chromatography.
Visual Guides and Workflows
Synthesis Pathway
References
- 1. 3-Ethylaniline | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]
- 6. sciengine.com [sciengine.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Industrial Synthesis of N,3-diethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing waste during the industrial synthesis of N,3-diethylaniline.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction shows a low conversion of the starting material, 3-ethylaniline. What are the potential causes and solutions?
A: Low conversion can stem from several factors related to reaction conditions and reagent quality.
-
Insufficient Reaction Temperature or Time: N-alkylation reactions often require significant energy input. Gradually increase the reaction temperature in increments of 10°C or extend the reaction time, monitoring the progress by TLC or GC.
-
Catalyst Deactivation: Heterogeneous catalysts can lose activity due to surface poisoning or coking.[1] If using a recyclable catalyst, consider regeneration through calcination or acid/base washing as per the supplier's protocol. For homogeneous catalysts, ensure an inert atmosphere is maintained to prevent degradation.
-
Poor Quality of Reagents: The purity of 3-ethylaniline and the ethylating agent (e.g., ethanol, ethyl bromide) is crucial. Use freshly distilled or high-purity grade reagents. Water content can be particularly detrimental in some catalytic systems.
-
Inefficient Mixing: In heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants and the catalyst surface.
Issue 2: Poor Selectivity and Formation of Byproducts
Q: My product mixture contains significant amounts of N-ethyl-3-ethylaniline (mono-alkylation) and quaternary ammonium salts (over-alkylation). How can I improve selectivity for the desired this compound?
A: Controlling selectivity is a common challenge in amine alkylation due to the increasing nucleophilicity of the product.[2]
-
Stoichiometry of Ethylating Agent: To minimize over-alkylation, avoid a large excess of the ethylating agent. Start with a stoichiometric amount (2.0-2.2 equivalents) and optimize based on results. A large excess of the aniline substrate can favor mono-alkylation.
-
Choice of Ethylating Agent and Catalyst:
-
Traditional Methods: Using ethyl halides often leads to over-alkylation.[2]
-
Greener Methods: "Borrowing hydrogen" or "hydrogen autotransfer" methods using ethanol as the alkylating agent with a suitable catalyst (e.g., Ru or Ir complexes) can offer much higher selectivity for the secondary or tertiary amine.[3][4] Reductive amination using acetaldehyde is another highly selective modern alternative.[5][6][7][8]
-
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the di-substituted product over the quaternary salt by reducing the rate of the third alkylation step.
Issue 3: Difficult Product Purification
Q: I am having trouble isolating pure this compound from unreacted starting materials and byproducts. What purification strategies are effective?
A: A multi-step purification approach is often necessary.
-
Acid-Base Extraction: After the reaction, neutralize any acid catalyst with a base (e.g., NaOH solution). The product and unreacted anilines are organic-soluble. Extract them into a suitable solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.
-
Removal of Primary/Secondary Amines: Unreacted 3-ethylaniline or the mono-ethylated intermediate can be removed by reacting the crude product with an excess of acetic anhydride. This converts the primary and secondary amines into higher-boiling acetamides, allowing the tertiary this compound to be separated by distillation.[9]
-
Fractional Distillation: The final purification step is typically fractional distillation under reduced pressure to separate the this compound from the acetamides and other high-boiling impurities.
-
Chromatography: For high-purity requirements at a smaller scale, column chromatography on silica gel is an effective method.[10]
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A: The synthesis is typically a two-stage process. First, 3-ethylaniline is synthesized from benzene. A common route involves Friedel-Crafts acylation of benzene with acetyl chloride to form acetophenone, followed by nitration to yield 3-nitroacetophenone. Subsequent catalytic reduction reduces both the nitro and keto groups to produce 3-ethylaniline.[11][12][13] The second stage involves the N-alkylation of 3-ethylaniline with an ethylating agent like ethanol or an ethyl halide to yield this compound.
Q2: What are the primary sources of waste in this synthesis?
A: Waste is generated at multiple stages:
-
Synthesis of 3-ethylaniline: Use of stoichiometric Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions generates significant acidic waste streams. Nitration produces mixed-acid (sulfuric and nitric) waste.
-
N-Alkylation Step:
-
Byproducts: Formation of N-ethyl-3-ethylaniline and N,N,N-triethyl-3-ethylanilinium salts reduces atom economy.
-
Solvent Waste: Use of volatile organic compounds (VOCs) as reaction solvents.
-
Catalyst Waste: Disposal of spent acid catalysts (in traditional methods) or deactivated solid catalysts.
-
Aqueous Waste: Neutralization and extraction steps generate saline aqueous waste.
-
Q3: How can I apply Green Chemistry principles to minimize waste?
A: Several green chemistry strategies can be implemented:
-
Use of Catalytic Methods: Replace stoichiometric reagents like AlCl₃ and mineral acids with recyclable solid acid catalysts or modern homogeneous catalysts.
-
Atom Economy: Employ reactions with high atom economy, such as "borrowing hydrogen" methods where ethanol is the alkylating agent and water is the only byproduct.[3] Reductive amination is another excellent alternative.
-
Safer Solvents: Whenever possible, use water or greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or conduct the reaction under solvent-free conditions.
-
Catalyst Recycling: Utilize heterogeneous catalysts (e.g., Pd/C, zeolites) that can be easily recovered by filtration and reused, minimizing heavy metal waste.[14]
Q4: Are there alternatives to using ethyl halides for the ethylation step?
A: Yes, using ethanol is a much greener and industrially preferred alternative. The "borrowing hydrogen" mechanism, catalyzed by transition metals like Ruthenium, allows ethanol to act as an ethylating agent, producing only water as a byproduct.[3] This avoids the formation of halide salts, which are a significant waste stream when using ethyl halides.
Data Presentation
Table 1: Comparison of Traditional vs. Greener N-Alkylation Methods (Illustrative)
| Parameter | Traditional Method (Ethyl Halide) | Greener Method (Borrowing Hydrogen) |
| Starting Materials | 3-Ethylaniline, Ethyl Bromide | 3-Ethylaniline, Ethanol |
| Catalyst | None (or Acid catalyst) | Ru-complex or Pd/C |
| Solvent | Toluene or DMF | Toluene or Solvent-free |
| Temperature | 80 - 150 °C | 100 - 170 °C |
| Typical Yield | 60 - 80% | 85 - 95% |
| Key Byproduct | N,N,N-triethyl-3-ethylanilinium bromide | Water |
| Primary Waste Stream | Halide Salt Waste, Solvent | Water, Recyclable Catalyst |
| Atom Economy | Moderate | High |
Experimental Protocols
Protocol 1: Greener Synthesis of this compound via Reductive Amination
This protocol is adapted from a similar procedure for the synthesis of N-ethyl-2,6-diethyl aniline.[10]
Materials:
-
3-Ethylaniline (1.0 eq)
-
Acetaldehyde (2.2 eq)
-
Palladium on Carbon (10% Pd/C, 0.05 eq)
-
Ammonium formate (4.0 eq)
-
2-Propanol and Water (9:1 v/v mixture)
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add Pd/C (0.05 eq) and the 2-propanol/water solvent mixture.
-
Add ammonium formate (4.0 eq) and stir the mixture for 10 minutes to activate the catalyst.
-
Add 3-ethylaniline (1.0 eq) to the flask, followed by the slow addition of acetaldehyde (2.2 eq) while keeping the reaction cool in an ice bath.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dilute the residue with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. prezi.com [prezi.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 10. jocpr.com [jocpr.com]
- 11. quora.com [quora.com]
- 12. chegg.com [chegg.com]
- 13. Solved The synthesis of 3-ethylaniline from benzene The | Chegg.com [chegg.com]
- 14. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
Validation & Comparative
Interpreting the Mass Spectrum of N,3-Diethylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of N,3-diethylaniline and compares it with the mass spectra of its isomers and related compounds. Understanding the fragmentation patterns of this compound is crucial for its identification and characterization in various analytical applications, including drug metabolism studies and forensic analysis. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predicted spectrum based on established fragmentation principles of aromatic amines and experimental data from closely related molecules.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is predicted to be dominated by fragmentation pathways involving the ethyl groups attached to the nitrogen atom and the aromatic ring. The molecular ion peak is expected at m/z 149, corresponding to its molecular weight.
Table 1: Predicted Mass Spectrum of this compound
| m/z | Predicted Relative Abundance | Ion Structure/Fragment Lost |
| 149 | Moderate | [M]⁺ |
| 134 | High | [M - CH₃]⁺ |
| 120 | Moderate | [M - C₂H₅]⁺ |
| 106 | Low | [M - C₂H₅ - CH₂]⁺ |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Low | [C₆H₅]⁺ (Phenyl cation) |
Comparison with Isomeric and Related Compounds
To provide a comprehensive analysis, the predicted mass spectrum of this compound is compared with the experimental mass spectra of N,N-diethylaniline, N-ethyl-3-methylaniline, and 3-ethylaniline.
Table 2: Comparison of Key Fragments in the Mass Spectra of this compound and Related Compounds
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 149 | 134 | 120, 106, 91, 77 |
| N,N-Diethylaniline [1] | 149 | 134 | 120, 104, 77 |
| N-Ethyl-3-methylaniline [2][3] | 135 | 120 | 105, 91, 77 |
| 3-Ethylaniline [4] | 121 | 106 | 91, 77 |
| N-Ethylaniline [1] | 121 | 106 | 93, 77 |
Fragmentation Pathways
The fragmentation of this compound upon electron ionization is expected to follow characteristic pathways for N-alkylanilines and alkylbenzenes.
Predicted Fragmentation of this compound
The primary fragmentation is anticipated to be the cleavage of a C-C bond beta to the nitrogen atom (α-cleavage to the phenyl ring), leading to the loss of a methyl radical and the formation of a stable immonium ion at m/z 134, which is predicted to be the base peak. Another significant fragmentation pathway is the loss of an ethyl radical from the nitrogen atom, resulting in an ion at m/z 120.
Caption: Predicted fragmentation of this compound.
Fragmentation of N,N-Diethylaniline
The fragmentation of N,N-diethylaniline is well-characterized. The molecular ion at m/z 149 undergoes α-cleavage to lose a methyl radical, forming the base peak at m/z 134. Loss of an ethyl radical gives a fragment at m/z 120.
Caption: Fragmentation pathway of N,N-diethylaniline.
Fragmentation of N-Ethyl-3-methylaniline
For N-ethyl-3-methylaniline, the molecular ion appears at m/z 135. The base peak at m/z 120 is due to the loss of a methyl radical.
Caption: Fragmentation of N-ethyl-3-methylaniline.
Experimental Protocols
The experimental data for the comparator compounds were obtained from the NIST Mass Spectrometry Data Center and other public databases. The typical experimental setup for obtaining these mass spectra is as follows:
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). Ionization Method: Electron Ionization (EI) is the most common method for these types of compounds.[2][3][4] Ionization Energy: Typically 70 eV. Mass Analyzer: Quadrupole or magnetic sector analyzers are commonly used.
The general workflow for analyzing these compounds by GC-MS is depicted below:
Caption: General workflow for GC-MS analysis.
Conclusion
The interpretation of the mass spectrum of this compound, though predicted, provides valuable insights into its fragmentation behavior. The comparison with its isomers and related compounds highlights the subtle yet significant differences in their mass spectra, which can be used for their unambiguous identification. The dominant fragmentation pathway for this compound is predicted to be the loss of a methyl radical from one of the ethyl groups, leading to a base peak at m/z 134. This guide serves as a foundational resource for researchers working with this and similar compounds, aiding in the interpretation of mass spectral data and the elucidation of molecular structures.
References
A Comparative FT-IR Spectroscopic Guide to N,3-diethylaniline and a Trio of Structural Analogues
This guide provides a comparative analysis of the Fourier-transform infrared (FT-IR) spectroscopic characteristics of N,3-diethylaniline against three structurally related aniline derivatives: N-ethylaniline, N,N-diethylaniline, and 3-ethylaniline. This document is intended for researchers, scientists, and professionals in drug development, offering a reference for the characterization of these compounds. The guide outlines the expected spectral features of this compound and provides experimental data for its analogues, supported by a detailed experimental protocol and visual aids to clarify relationships and analytical workflows.
Comparative Analysis of FT-IR Spectral Data
The FT-IR spectrum of this compound is anticipated to exhibit a unique fingerprint arising from its specific substitution pattern. As a secondary aromatic amine with an ethyl group on the nitrogen and another on the aromatic ring, its spectrum will be a composite of the vibrational modes observed in its structural isomers and analogues. The following table summarizes the key experimental FT-IR peak assignments for N-ethylaniline, N,N-diethylaniline, and 3-ethylaniline. These data provide a basis for predicting the spectrum of this compound.
| Wavenumber (cm⁻¹) | Functional Group Assignment | N-ethylaniline | N,N-diethylaniline[1][2] | 3-ethylaniline[3] | Predicted for this compound |
| ~3400 | N-H Stretch (Secondary Amine) | ✓ | ✓ | ✓ | |
| 3100-3000 | C-H Stretch (Aromatic) | ✓ | ✓ | ✓ | ✓ |
| 2975-2850 | C-H Stretch (Aliphatic - CH₃, CH₂) | ✓ | ✓[1] | ✓ | ✓ |
| ~1600 | C=C Stretch (Aromatic Ring) | ✓ | ✓[1] | ✓ | ✓ |
| ~1510 | C=C Stretch (Aromatic Ring) | ✓ | ✓[1] | ✓ | ✓ |
| 1350-1250 | C-N Stretch (Aromatic Amine) | ✓ | ✓[1] | ✓ | ✓ |
| 750-700 | N-H Wag (Secondary Amine) | ✓ | ✓ | ||
| 850-750 | C-H Bending (Aromatic Out-of-Plane) | ✓ | ✓ | ✓ | ✓ |
Note: "✓" indicates the presence of a characteristic absorption band. The predicted peaks for this compound are based on the expected contributions from its functional groups, informed by the data from its analogues.
Experimental Protocol: FT-IR Spectroscopy of Liquid Amines
The following protocol outlines a standard procedure for acquiring FT-IR spectra of liquid aniline derivatives.
Objective: To obtain high-quality FT-IR spectra of liquid amine samples for qualitative analysis.
Materials:
-
FT-IR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)
-
Liquid sample (this compound or analogue)
-
Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates
-
Pipette or dropper
-
Lens paper
-
Appropriate solvent for cleaning (e.g., acetone, isopropanol)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
-
Perform a background scan to acquire a spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.
-
-
Sample Preparation (Neat Liquid):
-
Clean the KBr or NaCl salt plates thoroughly with a suitable solvent and dry them completely using lens paper. Avoid touching the polished surfaces of the plates with bare hands.
-
Using a clean pipette, place a small drop of the liquid amine sample onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, creating a thin capillary film of the liquid between the plates. Ensure there are no air bubbles trapped in the film.
-
-
Spectral Acquisition:
-
Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Close the sample compartment lid.
-
Acquire the FT-IR spectrum. Typical acquisition parameters are:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software.
-
Perform any necessary baseline corrections.
-
Identify and label the major absorption peaks.
-
Compare the peak positions and intensities to reference spectra or correlation charts to assign vibrational modes to specific functional groups.
-
-
Cleaning:
-
Disassemble the salt plates and clean them immediately with an appropriate solvent to prevent damage.
-
Store the salt plates in a desiccator to protect them from moisture.
-
Visualizing Relationships and Workflows
To better understand the structural relationships and the analytical process, the following diagrams have been generated using Graphviz.
Caption: Structural relationships between this compound and its analogues.
Caption: A generalized workflow for FT-IR spectroscopic analysis.
References
A Comparative Analysis of the Reactivity of N,3-diethylaniline and N,N-diethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic amines: N,3-diethylaniline and N,N-diethylaniline. Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis, materials science, and pharmaceutical development. This analysis is based on established principles of organic chemistry and available experimental data.
Introduction to this compound and N,N-diethylaniline
This compound and N,N-diethylaniline are structural isomers with the chemical formula C10H15N.[1][2] Despite sharing the same molecular weight, the placement of their ethyl groups results in significant differences in their electronic and steric properties, which in turn dictates their chemical reactivity.
-
N,N-diethylaniline is a tertiary aniline, featuring a benzene ring substituted with a diethylamino group.[3]
-
This compound is a secondary aniline, with one ethyl group attached to the nitrogen atom and the other at the meta-position (position 3) of the benzene ring.[2]
This guide will explore their comparative reactivity in key chemical transformations, including electrophilic aromatic substitution and reactions at the nitrogen atom.
Comparison of Physicochemical Properties
A summary of the key properties of both compounds is presented below. Note that some properties for this compound are estimated based on known data for structurally similar compounds due to limited direct experimental values.
| Property | N,N-diethylaniline | This compound |
| Structure | Tertiary Amine | Secondary Amine |
| Molecular Formula | C10H15N | C10H15N |
| Molecular Weight | 149.23 g/mol [1] | 149.23 g/mol [2] |
| Appearance | Colorless to yellow liquid[4] | Not specified |
| Boiling Point | 216-217 °C[3][4] | Not specified |
| pKa of Conjugate Acid | 6.57[1] | Estimated to be lower than N,N-diethylaniline |
| Basicity (pKb) | 8.92[5] | Estimated to be higher (weaker base) than N,N-diethylaniline[5] |
Reactivity in Electrophilic Aromatic Substitution
The amino group and its alkyl substituents strongly influence the susceptibility of the benzene ring to attack by electrophiles.
N,N-diethylaniline: The diethylamino group (-NEt2) is a potent activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. The nitrogen's lone pair of electrons is delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions.[6] Consequently, the -NEt2 group is a strong ortho, para-director. However, the two ethyl groups on the nitrogen exert significant steric hindrance, which can disfavor substitution at the ortho positions, often leading to a higher yield of the para-substituted product.[7]
This compound: This isomer contains two activating groups:
-
The N-ethylamino group (-NHEt) is also a very strong activating, ortho, para-directing group.
-
The ethyl group (-CH2CH3) at the 3-position is a weak activating, ortho, para-directing group.[8]
The directing effects of these two groups are synergistic. The -NHEt group directs electrophiles to positions 2, 4, and 6, while the meta-ethyl group directs to positions 2, 4, and 6. This leads to strong activation at these positions. The ethyl group at position 3 provides some steric hindrance at the adjacent position 2.
Comparative Reactivity: Both anilines are highly reactive towards electrophiles. This compound is predicted to be more reactive than N,N-diethylaniline in electrophilic aromatic substitution. This is because secondary amines are typically stronger activators than tertiary amines due to reduced steric hindrance around the nitrogen, allowing for more effective delocalization of the lone pair into the ring.
Caption: Directing effects in electrophilic substitution.
Reactivity at the Nitrogen Atom
The nature of the amino group—tertiary versus secondary—is the primary determinant of the differences in reactivity at the nitrogen atom.
Oxidation:
-
N,N-diethylaniline: As a tertiary amine, it can be oxidized at the nitrogen atom to form N,N-diethylaniline-N-oxide. This reaction is often mediated by enzymes like flavin-containing monooxygenases in biological systems.[9] Chemical oxidation, for instance with periodate, proceeds via a reaction intermediate.[10][11]
-
This compound: As a secondary amine, it possesses an N-H bond, which provides an alternative site for oxidation. Oxidation can lead to a variety of products, including nitrones, or coupling reactions, depending on the oxidant and reaction conditions. Direct N-oxide formation is not the primary pathway as for tertiary amines.
Caption: Contrasting oxidation pathways.
Experimental Protocols
While direct comparative experimental data is scarce, the following protocol for the oxidation of N,N-diethylaniline can be adapted to compare its reactivity with this compound under identical conditions.
Periodate Oxidation of N,N-diethylaniline
This procedure is based on kinetic studies of aniline oxidation.[10][11]
Objective: To monitor the rate of oxidation by observing the formation of a reaction intermediate via UV-Vis spectrophotometry.
Materials:
-
N,N-diethylaniline (DEA) or this compound
-
Potassium periodate (KIO4)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Solvent (e.g., acetone-water mixture)
-
UV-Vis Spectrophotometer
-
Thermostated cuvette holder
Procedure:
-
Prepare stock solutions of the aniline substrate and potassium periodate in the chosen solvent system.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the aniline solution with the buffer.
-
Initiate the reaction by adding the periodate solution to the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the change in absorbance at the wavelength corresponding to the reaction intermediate. The kinetics are typically followed by monitoring the increase in absorbance of this intermediate.[10]
-
Record the absorbance at regular time intervals.
-
The initial rate of reaction can be determined from the slope of the absorbance vs. time plot. The reaction is reported to be first order in both the aniline and the periodate.[11]
Data Analysis: The second-order rate constant (k2) can be calculated from the pseudo-first-order rate constant obtained under conditions where one reactant is in large excess. By performing this experiment for both N,N-diethylaniline and this compound, a quantitative comparison of their oxidation rates can be achieved.
Conclusion
The structural isomerism between this compound and N,N-diethylaniline leads to distinct and predictable differences in their chemical reactivity.
-
In electrophilic aromatic substitution , both are highly activated, but this compound is expected to be more reactive due to the stronger activating nature of its secondary amino group. The substitution patterns are also different due to the combined directing effects and steric hindrance in each molecule.
-
In reactions involving the nitrogen atom , N,N-diethylaniline, a tertiary amine, is more basic in aqueous solution and undergoes oxidation to form an N-oxide. This compound, a secondary amine, is a weaker base and its oxidation involves the N-H bond, leading to different product classes.
These differences are critical for chemists and drug developers in designing synthetic routes and understanding the metabolic fate of molecules containing these moieties. Further experimental studies are warranted to provide quantitative validation for the predicted reactivity of this compound.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H15N | CID 10866510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethylaniline - Wikipedia [en.wikipedia.org]
- 4. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. byjus.com [byjus.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. SECTION C: Answer ONE question from this section QUESTION 6 (a) Deduce .. [askfilo.com]
- 9. N‐oxidation of a tertiary amine (N,N‐dimethylaniline) by human fetal liver microsomes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
A Comparative Guide to Analytical Methods for Determining the Purity of N,3-diethylaniline
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methods for determining the purity of N,3-diethylaniline, a key intermediate in various synthetic processes. We will delve into the two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), presenting their principles, performance data, and detailed experimental protocols.
Comparison of Analytical Methods
The choice between GC and HPLC for purity analysis of this compound depends on several factors, including the volatility and thermal stability of potential impurities, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of typical GC-FID (Flame Ionization Detection) and HPLC-UV (Ultraviolet) methods.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Instrumentation | Gas chromatograph with a Flame Ionization Detector (FID). | High-performance liquid chromatograph with an Ultraviolet (UV) detector. |
| Typical Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5). | Reversed-phase column (e.g., C18, C8). |
| Sample Preparation | Simple dilution in a volatile organic solvent (e.g., methanol, acetone). | Dilution in the mobile phase or a compatible solvent. |
| Linearity (R²) for similar aromatic amines | ≥ 0.999[1] | ≥ 0.999[2][3] |
| Precision (RSD) | < 2% for repeatability; < 3% for intermediate precision.[4] | < 2%[2][3] |
| Accuracy (Recovery) for similar aromatic amines | Typically 90-110%[1] | Typically 85-115%[2][3] |
| Limit of Detection (LOD) for similar aromatic amines | ng/mL range.[5] | ng/mL to µg/mL range.[2][3] |
| Limit of Quantitation (LOQ) for similar aromatic amines | ng/mL to µg/mL range.[1] | µg/mL range.[2][3] |
| Common Impurities Detected | Volatile impurities such as aniline, mono-ethylaniline, and other alkylated anilines. | Less volatile impurities, polar byproducts, and starting materials. |
Experimental Protocols
Below are detailed methodologies for performing purity analysis of this compound using GC-FID and HPLC-UV.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of this compound and the detection of volatile impurities.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5 or equivalent).
2. Reagents and Materials:
-
This compound reference standard (purity ≥ 99.5%).
-
Methanol, HPLC grade or higher.
-
Helium (carrier gas), high purity.
-
Hydrogen and Air (for FID), high purity.
3. Standard and Sample Preparation:
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute as necessary to fall within the calibration range.
4. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas (Helium) Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
5. Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area percent method or by constructing a calibration curve from the working standard solutions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is effective for the analysis of this compound and less volatile or more polar impurities.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column: 150 mm x 4.6 mm ID, 5 µm particle size (e.g., Waters Symmetry C18 or equivalent).
2. Reagents and Materials:
-
This compound reference standard (purity ≥ 99.5%).
-
Acetonitrile, HPLC grade.
-
Water, HPLC grade.
-
Phosphoric acid, analytical grade.
3. Mobile Phase and Sample Preparation:
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH to 3.0 with phosphoric acid if necessary for better peak shape.
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL in the mobile phase.
-
Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
5. Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of the reference standard.
-
Determine the purity by the area percent method or by using a calibration curve generated from the working standard solutions.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for determining the purity of this compound, from sample handling to the final analytical report.
Caption: Workflow for this compound Purity Analysis.
This guide provides a foundational understanding of the analytical methodologies for assessing the purity of this compound. The selection of the most appropriate technique will be guided by the specific requirements of the analysis, including the nature of expected impurities and the desired level of sensitivity. For comprehensive characterization, employing both GC and HPLC can provide a more complete purity profile.
References
- 1. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. environics.com [environics.com]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the basicity of different diethylaniline isomers
For Researchers, Scientists, and Drug Development Professionals
The basicity of an organic compound, quantified by its pKa value, is a critical parameter in drug discovery and development. It influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative study of the basicity of various diethylaniline isomers, offering experimental data and protocols to aid in the rational design of molecules with desired physicochemical properties.
Basicity of Diethylaniline and Dimethylaniline Isomers: A Comparative Overview
| Compound | Structure | pKa of Conjugate Acid | Reference |
| N,N-Diethylaniline | N,N-diethylaniline | 6.57 | [1] |
| 2,6-Diethylaniline | 2,6-diethylaniline | ~4.30 (estimated) | [2] |
| 2,4-Dimethylaniline | 2,4-dimethylaniline | 4.89 | [3] |
| 2,6-Dimethylaniline | 2,6-dimethylaniline | 3.95 | [4] |
| Aniline (Reference) | Aniline | 4.6 | [5] |
Note: The pKa is a measure of the acidity of the conjugate acid of the amine (R-NH3+). A higher pKa of the conjugate acid corresponds to a stronger base.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds.[6] The following protocol outlines the key steps for determining the pKa of weakly basic compounds like diethylaniline isomers.
1. Materials and Reagents:
-
Diethylaniline isomer of interest
-
Potassium chloride (KCl) for maintaining ionic strength
-
Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Methanol or other suitable co-solvent for poorly soluble compounds
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
2. Preparation of Solutions:
-
Analyte Solution: Prepare a solution of the diethylaniline isomer (e.g., 1 mM) in a suitable solvent. For poorly water-soluble isomers, a co-solvent like methanol can be used (e.g., 1:9 methanol-water mixture).
-
Titrant Solutions: Use standardized solutions of HCl and NaOH.
-
Ionic Strength Adjuster: Prepare a 0.15 M KCl solution.[7]
3. Calibration of the pH Meter:
-
Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4, 7, and 10) before starting the titration.[8]
4. Titration Procedure:
-
Place a known volume of the analyte solution into a beaker with a magnetic stir bar.
-
Add the ionic strength adjuster to the solution.
-
If the analyte is a base, it is first acidified with a known excess of standardized HCl to ensure complete protonation.
-
Immerse the calibrated pH electrode into the solution and begin stirring.
-
Titrate the solution with the standardized NaOH solution, adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
5. Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added. This will generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. This is the point on the curve where half of the protonated amine has been neutralized.
-
The inflection point of the sigmoid curve corresponds to the equivalence point. The volume at the half-equivalence point is half the volume of titrant required to reach the equivalence point.
The following diagram illustrates the general workflow for pKa determination by potentiometric titration.
Figure 1. Workflow for pKa determination by potentiometric titration.
Structure-Basicity Relationship
The basicity of aniline and its derivatives is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Substituents on the aromatic ring can either increase or decrease the electron density on the nitrogen through inductive and resonance effects.
-
Electronic Effects: Alkyl groups, such as methyl and ethyl, are electron-donating groups. Through an inductive effect, they push electron density towards the aromatic ring, which in turn increases the electron density on the nitrogen atom, making the amine a stronger base (higher pKa).
-
Steric Effects (Ortho Effect): When bulky groups are present at the ortho positions (2- and 6-), they can sterically hinder the approach of a proton to the nitrogen atom. More significantly, they can disrupt the solvation of the protonated form (the conjugate acid). This destabilization of the conjugate acid shifts the equilibrium towards the unprotonated form, resulting in a weaker base (lower pKa). This phenomenon is often referred to as the "ortho effect".
Analysis of Isomers:
-
N,N-Diethylaniline: In this isomer, the ethyl groups are attached to the nitrogen atom. The electron-donating inductive effect of the two ethyl groups significantly increases the electron density on the nitrogen, making it a much stronger base than aniline.
-
2,6-Disubstituted Anilines (e.g., 2,6-Diethylaniline and 2,6-Dimethylaniline): The presence of two alkyl groups in the ortho positions leads to a significant steric hindrance around the amino group. This "ortho effect" destabilizes the conjugate acid, making these isomers considerably weaker bases than aniline, despite the electron-donating nature of the alkyl groups. The pKa of 2,6-dimethylaniline (3.95) is lower than that of aniline (4.6), clearly demonstrating this effect.[4][5] The estimated pKa of 2,6-diethylaniline (~4.30) also reflects this trend.[2]
-
2,4-Disubstituted Anilines (e.g., 2,4-Dimethylaniline): In this case, one alkyl group is in the ortho position and the other in the para position. The para-alkyl group increases basicity through its electron-donating effect. The single ortho-alkyl group provides some steric hindrance, but less than in the 2,6-disubstituted case. The net result is that 2,4-dimethylaniline (pKa 4.89) is a slightly stronger base than aniline.[3]
The following diagram illustrates the interplay of electronic and steric effects on the basicity of diethylaniline isomers.
Figure 2. Factors influencing the basicity of diethylaniline isomers.
References
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to GC-MS and HPLC Analysis of N,3-diethylaniline for Researchers and Drug Development Professionals
In the analytical landscape of pharmaceutical research and development, the accurate quantification and identification of compounds such as N,3-diethylaniline are paramount. This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. We present detailed experimental protocols and a summary of expected performance data to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: GC-MS vs. HPLC for this compound Analysis
Choosing between GC-MS and HPLC depends on several factors, including the sample matrix, the required sensitivity, and the desired throughput. GC-MS is generally preferred for volatile and semi-volatile compounds, offering high sensitivity and specificity.[1][2] In contrast, HPLC is well-suited for a broader range of compounds, including those that are non-volatile or thermally labile.[1][2]
The following table summarizes the expected quantitative performance of GC-MS and HPLC for the analysis of aniline derivatives, providing a baseline for this compound.
| Parameter | GC-MS (for aniline derivatives) | HPLC (for N,N-dimethylaniline) |
| Limit of Detection (LOD) | 0.9–50 pg/L[3] | 1.0 µg/mL[4] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3-5x LOD | Not explicitly stated, but typically 3-5x LOD |
| **Linearity (R²) ** | > 0.99[3] | 0.9999[4] |
| Precision (RSD%) | < 15-20%[3] | < 4.75%[4] |
| Recovery | 80–104%[3] | 99.1–106.8%[4] |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using both GC-MS and HPLC. These protocols are based on established methods for similar aniline compounds and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and specific technique for volatile compounds like this compound.[2]
1. Sample Preparation:
-
For liquid samples, a liquid-liquid extraction may be employed. For instance, an acidic aqueous sample can be extracted with a non-polar organic solvent such as dichloromethane or diethyl ether.
-
The organic extract is then dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen.
-
Prior to injection, the extract can be reconstituted in a suitable solvent like toluene.[5]
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Full scan mode (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. For this compound (C10H15N, MW: 149.23 g/mol ), characteristic ions would be selected for monitoring.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] It is a robust method for the analysis of a wide range of compounds, including aniline derivatives.[6]
1. Sample Preparation:
-
Samples should be dissolved in the mobile phase or a compatible solvent.
-
Filtration of the sample through a 0.45 µm syringe filter is recommended to remove particulate matter and protect the HPLC column.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.[7]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used.[4][8] An isocratic elution with a mobile phase of acetonitrile and water (e.g., 60:40 v/v) can be a starting point. For improved peak shape, a small amount of an acid like formic acid can be added to the mobile phase.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of approximately 243 nm is suitable for aniline compounds.[4] For higher specificity and sensitivity, a mass spectrometer can be coupled with the HPLC system (LC-MS).
Analytical Workflow Visualization
The following diagram illustrates the general workflow for both GC-MS and HPLC analysis of this compound, from sample collection to data interpretation.
Caption: General workflow for GC-MS and HPLC analysis.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. The choice between the two will be dictated by the specific requirements of the analysis. GC-MS offers excellent sensitivity and is ideal for volatile compounds, while HPLC provides greater versatility for a wider range of analytes. The provided protocols and performance data for similar compounds offer a solid foundation for method development and validation in your laboratory.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
- 5. epa.gov [epa.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of N,3-Diethylaniline and Other Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic methodologies for N,3-diethylaniline and related aniline derivatives. The information presented is intended to assist researchers in selecting optimal synthetic routes based on factors such as yield, reaction conditions, and substrate scope. All quantitative data is supported by experimental findings from peer-reviewed literature and patents.
Introduction to Aniline Derivatives
N-alkenated aniline derivatives are crucial intermediates in the synthesis of a wide range of commercially important products, including dyes, pharmaceuticals, agrochemicals, and polymers. The specific substitution pattern on the aniline ring and the nature of the N-alkyl groups significantly influence the properties and applications of the final product. This compound, with its ethyl groups on both the nitrogen atom and at the meta-position of the aromatic ring, presents a unique structural motif. This guide focuses on the primary synthetic routes to this compound and compares them with the synthesis of other key aniline derivatives like N,N-diethylaniline and N-ethyl-2,6-diethylaniline.
Primary Synthetic Strategies
The synthesis of N,N-dialkylanilines, including this compound, is predominantly achieved through two main pathways:
-
Direct N-Alkylation: This classical approach involves the reaction of a primary or secondary aniline with an alkylating agent, such as an alkyl halide or an alcohol. When alcohols are used, the reaction often requires high temperatures, high pressures, and the presence of a catalyst. This method is widely used in industrial settings.
-
Reductive Amination: This versatile method involves the reaction of an aniline with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. This approach is often favored in laboratory settings due to its milder reaction conditions and high selectivity.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reductive amination of 3-ethylaniline with acetaldehyde . In this procedure, 3-ethylaniline is reacted with acetaldehyde in the presence of a reducing agent to yield the desired N,N-diethylated product.
Experimental Workflow: Reductive Amination
The following diagram illustrates a general workflow for the synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination of 2,6-Diethylaniline
-
Catalyst Activation: To a flask containing Pd/C (0.5 mmol), add a mixture of 2-propanol (90 ml).
-
Add a solution of ammonium formate (50 mmol) dissolved in water (10 ml) to the flask.
-
Stir the reaction mixture for 5 minutes to activate the Pd/C catalyst.
-
Reaction: Add 2,6-diethylaniline (5 mmol) and acetaldehyde (5 mmol) to the reaction mixture.
-
Stir the mixture for 30 minutes at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the catalyst off on a pad of celite.
-
Remove the solvent under reduced pressure at 45-50°C.
-
Purification: Dilute the reaction mixture with Dichloromethane (DCM) and wash with brine solution.
-
Separate the organic phase and dry it over anhydrous sodium sulfate (Na2SO4).
-
Distill the organic layer under reduced pressure.
-
Purify the residue by silica gel column chromatography using an Ethyl Acetate/Cyclohexane eluent system to obtain the final product.
Comparative Synthesis Data
The synthesis of this compound can be compared with other relevant aniline derivatives. The choice of starting materials and reaction conditions significantly impacts the product distribution and yield.
| Target Product | Starting Aniline | Alkylating Agent/Carbonyl | Catalyst/Reagent | Conditions | Yield/Selectivity | Reference |
| This compound | 3-Ethylaniline | Acetaldehyde | Pd/C, Ammonium Formate | Room Temp, 30 min | High (expected) | Adapted from[1] |
| N-Ethyl-2,6-diethylaniline | 2,6-Diethylaniline | Acetaldehyde | Pd/C, Ammonium Formate | Room Temp, 30 min | Excellent | [1] |
| N,N-Diethylaniline | Aniline | Ethanol | Sulfuric Acid | 210°C, 2.5 MPa, 11h | 21-25% | |
| N-Ethylaniline | Aniline | Ethanol | Sulfuric Acid | 210°C, 2.5 MPa, 11h | ~60% | [2] |
| N-Ethylaniline | Nitrobenzene | Ethanol | Raney Ni | 140°C, 1 MPa, 8h | 85.9% Selectivity | [3] |
| N,N-Diethylaniline | Nitrobenzene | Ethanol | Raney Ni | 140°C, 1 MPa, 8h | 0-4% Selectivity | [3][4] |
Discussion of Synthetic Routes
N-Alkylation with Alcohols
The direct alkylation of anilines with alcohols like ethanol is a common industrial method. However, it typically requires harsh conditions, including high temperatures and pressures, and often employs corrosive acid catalysts.[2] These conditions can lead to the formation of a mixture of mono- and di-alkylated products, as well as byproducts, necessitating extensive purification. For instance, the reaction of aniline with ethanol can produce a mixture where N-ethylaniline is the major product, but a significant amount of N,N-diethylaniline is also formed.[2] The selectivity towards mono- or di-alkylation can be influenced by the molar ratio of the reactants and the reaction conditions.
Reductive Amination
Reductive amination offers a milder and often more selective alternative to direct alkylation. The use of a catalyst like Palladium on carbon (Pd/C) with a hydrogen donor such as ammonium formate allows the reaction to proceed at room temperature and atmospheric pressure.[1] This method demonstrates excellent yields for the mono-alkylation of sterically hindered anilines like 2,6-diethylaniline.[1] It is anticipated that this method would also be highly effective for the diethylation of 3-ethylaniline to form this compound, given the reduced steric hindrance compared to the 2,6-disubstituted analogue.
The following diagram illustrates the logical relationship between the two primary synthetic pathways to N,N-dialkylated anilines.
References
Unveiling the Molecular Architecture: A Comparative Guide to Validating the Structure of N,3-diethylaniline and its Isomers
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for validating the structure of N,3-diethylaniline, a substituted aromatic amine. While crystallographic techniques stand as the gold standard for absolute structural elucidation, their application can be limited by the availability of suitable crystalline material. Therefore, this guide also explores powerful spectroscopic methods as practical and informative alternatives.
This publication will delve into the theoretical application of single-crystal X-ray crystallography and compare it with the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural characterization of this compound and its isomers. Detailed experimental protocols for these spectroscopic techniques are provided, alongside a comparative analysis of available data for common isomers of diethylaniline to aid in their differentiation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive method for determining the precise arrangement of atoms within a molecule, yielding a detailed three-dimensional structure. The technique involves directing X-rays onto a well-ordered crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a model of the crystal lattice and the molecule's conformation, including bond lengths, bond angles, and stereochemistry.
Despite its power, the primary bottleneck for this technique is the growth of a single, high-quality crystal, which can be a challenging and time-consuming process for many organic compounds, including liquids like this compound. At present, publicly accessible crystallographic data for this compound is not available, highlighting the need for alternative analytical methods.
Spectroscopic Alternatives for Structural Elucidation
In the absence of crystallographic data, a combination of spectroscopic techniques provides a robust approach to deduce the structure of this compound and differentiate it from its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful spectroscopic tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific bonds and functional groups. For this compound and its isomers, key vibrational modes include N-H stretching (for primary and secondary amines), C-N stretching, and aromatic C-H and C=C bending and stretching.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.
Comparative Spectroscopic Data of Diethylaniline Isomers
Due to the lack of available experimental spectra for this compound, this section presents a comparison of the available spectroscopic data for its common isomers, N,N-diethylaniline and 2,6-diethylaniline. This data serves as a reference for researchers aiming to characterize these and other related compounds.
| Technique | N,N-Diethylaniline | 2,6-Diethylaniline |
| ¹H NMR (CDCl₃, ppm) | ~7.2 (m, 2H, Ar-H), ~6.7 (m, 3H, Ar-H), 3.37 (q, 4H, N-CH₂), 1.18 (t, 6H, CH₃)[1] | ~6.9-7.1 (m, 3H, Ar-H), 3.6 (br s, 2H, NH₂), 2.59 (q, 4H, Ar-CH₂), 1.24 (t, 6H, CH₃)[2] |
| ¹³C NMR (CDCl₃, ppm) | ~147.9 (Ar-C), ~129.2 (Ar-CH), ~115.9 (Ar-CH), ~112.3 (Ar-CH), 44.3 (N-CH₂), 12.6 (CH₃)[3] | ~144.8 (Ar-C), ~128.2 (Ar-C), ~126.3 (Ar-CH), ~118.5 (Ar-CH), 24.5 (Ar-CH₂), 13.9 (CH₃)[2] |
| IR (cm⁻¹) | ~3050 (Ar C-H str), ~2970 (C-H str), ~1600, 1500 (C=C str), ~1350 (C-N str)[4] | ~3400, 3300 (N-H str), ~3050 (Ar C-H str), ~2970 (C-H str), ~1620, 1500 (C=C str), ~1300 (C-N str)[2] |
| Mass Spec (m/z) | 149 (M+), 134 (M-CH₃)+, 106[1] | 149 (M+), 134 (M-CH₃)+, 120, 105[2] |
Note: Chemical shifts (ppm) in NMR are relative to a standard (e.g., TMS). IR frequencies (cm⁻¹) indicate the positions of major absorption bands. Mass spectrometry data shows the mass-to-charge ratio (m/z) of the molecular ion (M+) and major fragments.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
Single-Crystal X-ray Crystallography
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound with dimensions of approximately 0.1-0.5 mm. For a liquid like this compound, this would typically involve derivatization to a solid salt (e.g., hydrochloride) or co-crystallization. Techniques include slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to best fit the experimental data.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the liquid amine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse and a longer relaxation delay may be used, often with proton decoupling to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation (for liquid samples): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5]
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like diethylaniline isomers, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are ionized. Electron ionization (EI) is a common method for small molecules.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.
Visualizing the Workflow and Decision-Making Process
To further clarify the methodologies and aid in the selection of appropriate analytical techniques, the following diagrams are provided.
References
- 1. 2,3-Dimethylaniline(87-59-2) 13C NMR spectrum [chemicalbook.com]
- 2. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. IR Comparison [webspectra.chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
Performance of N,N-Diethyl-m-toluidine in Various Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N,N-diethyl-m-toluidine, a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals, in different solvent systems. The choice of solvent is a critical parameter in chemical synthesis, significantly influencing reaction kinetics, product yield, and purity. This document summarizes available experimental data to facilitate informed solvent selection for reactions involving N,N-diethyl-m-toluidine.
Executive Summary
The synthesis of N,N-diethyl-m-toluidine, commonly achieved through the N-alkylation of m-toluidine, is highly dependent on the solvent system employed. While direct comparative studies for this specific compound are limited, data from related reactions, particularly reductive amination, provide valuable insights. Solvents ranging from halogenated hydrocarbons to ethers and esters have been utilized, each presenting distinct advantages and disadvantages in terms of reaction efficiency, environmental impact, and downstream processing. This guide consolidates data on reaction performance and provides detailed experimental protocols for key synthetic methods.
Performance Comparison in Reductive Amination
Reductive amination of m-toluidine with acetaldehyde is a primary route for the synthesis of N,N-diethyl-m-toluidine. The following table summarizes the performance of various solvents in a representative direct reductive amination reaction, which can serve as a proxy for the synthesis of N,N-diethyl-m-toluidine.
| Solvent System | Abbreviation | Dielectric Constant (approx.) | Reaction Time (h) for >90% Conversion | Observed Yield | Purity | Key Considerations |
| 1,2-Dichloroethane | DCE | 10.4 | ~1 | High | Good | Effective but toxic and environmentally persistent. |
| Dichloromethane | DCM | 9.1 | ~1 | High | Good | Similar to DCE, effective but with environmental and health concerns. |
| Tetrahydrofuran | THF | 7.6 | ~4 | Moderate to High | Good | Aprotic ether, good general-purpose solvent. |
| 2-Methyltetrahydrofuran | 2-MeTHF | 6.2 | ~4 | Moderate to High | Good | Greener alternative to THF. |
| Ethyl Acetate | EtOAc | 6.0 | ~6 | Moderate to High | Good | Environmentally benign ester, can be prone to hydrolysis. |
| Isopropyl Alcohol | IPA | 19.9 | ~2 | Moderate | Variable | Protic solvent, can participate in side reactions. |
| Acetonitrile | ACN | 37.5 | ~2 | High | Good | Polar aprotic solvent, good for dissolving a wide range of reactants. |
| Acetone/Water | - | Variable | - | - | - | Used in oxidation reactions; rate decreases with decreasing dielectric constant.[1] |
| Benzene | - | 2.3 | - | - | - | Used for extraction in the synthesis of the related N-ethyl-m-toluidine. |
Note: The data in the table is compiled from general studies on reductive amination and may vary for the specific synthesis of N,N-diethyl-m-toluidine.
Experimental Protocols
General Procedure for Reductive Amination in an Aprotic Solvent (e.g., Dichloromethane)
A solution of m-toluidine (1 equivalent) in dichloromethane is cooled in an ice bath. Acetaldehyde (2.2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes. A reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), is then added portion-wise, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N,N-diethyl-m-toluidine.
N-Alkylation using an Ethylating Agent
m-Toluidine (1 equivalent) is reacted with an ethylating agent such as ethyl iodide or diethyl sulfate (2.5 equivalents) in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetonitrile or DMF). The reaction mixture is heated to reflux and monitored by TLC or GC. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated. The product is purified by distillation under reduced pressure or column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying reaction pathway, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of N,N-diethyl-m-toluidine via reductive amination.
Caption: Simplified reaction pathway for the reductive amination of m-toluidine.
References
Safety Operating Guide
Proper Disposal of N,3-diethylaniline: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of N,3-diethylaniline is critical for ensuring personnel safety and environmental protection. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to manage this compound waste from generation to disposal, in accordance with established safety protocols and regulatory frameworks.
Immediate Safety and Hazard Profile
This compound is a hazardous chemical that requires careful handling at all stages, including disposal. It is classified as toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, making environmental containment a priority.[1][2]
Before handling, it is imperative to be familiar with the chemical's safety profile, summarized in the table below.
| Hazard Classification | Description |
| Acute Toxicity | Oral (Category 3), Dermal (Category 3), Inhalation (Category 3). Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] |
| Specific Target Organ Toxicity | May cause damage to organs (e.g., blood) through prolonged or repeated exposure.[1][4] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1][2] Bioaccumulation may occur.[4] It is strongly advised not to let the chemical enter the environment.[4] |
| Physical Hazard | Combustible liquid.[2][4] Above 79°C, explosive vapor/air mixtures may form.[4] Decomposes on heating to produce toxic fumes.[4] |
| UN Transportation Information | UN Number: 2432; Proper Shipping Name: N,N-DIETHYLANILINE; Hazard Class: 6.1; Packing Group: III.[1][2] |
Personal Protective Equipment (PPE) Protocol
Proper PPE is mandatory when handling this compound waste. The required level of protection depends on the task and the potential for exposure.
-
Routine Handling of Waste Containers:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required.
-
-
Managing Spills or Leaks:
-
Full Protective Clothing: Complete protective clothing is necessary to prevent skin contact.[4]
-
Respiratory Protection: In case of vapor generation or inadequate ventilation, use a NIOSH/MSHA approved respirator.[5] For significant spills, self-contained breathing apparatus (SCBA) may be required.[4]
-
Face Shield: A face shield should be worn in addition to goggles.[4]
-
Step-by-Step Disposal Procedure
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] Generators of this waste are responsible for its management from "cradle-to-grave."[7]
Step 1: Waste Identification and Classification
-
Determine that this compound waste is a hazardous waste.[5]
-
Consult your institution's Environmental Health and Safety (EHS) office and local, regional, and national regulations to ensure complete and accurate classification.[5]
Step 2: Waste Collection and Segregation
-
Collect all this compound waste (e.g., unused product, contaminated materials) in a designated, compatible waste container.
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS office.
-
Keep waste containers tightly closed when not in use and store them in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[3][5]
-
Ensure the storage area has no drain or sewer access.[4]
Step 3: Labeling and Storage
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.[6]
-
Store the container in a designated satellite accumulation area or central hazardous waste storage area.
-
Follow all regulatory requirements regarding the maximum quantity of waste and the maximum time it can be stored on-site.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.
-
For shipments, ensure a hazardous waste manifest is completed. This document tracks the waste from your facility to its final disposal site.[6][8]
Step 5: Handling Spills and Contaminated Materials
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[9]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[4] Do not use combustible materials.
-
Collect the absorbed material and any contaminated debris into a sealable, labeled hazardous waste container.[4]
-
Clean the spill area thoroughly.
-
Do not allow the spilled chemical or cleanup materials to enter drains or waterways.[3][9]
Step 6: Empty Container Disposal
-
Empty containers that held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1][2] Do not reuse the containers.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. lobachemie.com [lobachemie.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. ICSC 1609 - N,N-DIETHYLANILINE [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Regulations [rila.org]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. epa.gov [epa.gov]
- 9. Registration Dossier - ECHA [echa.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
